ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 7-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)6-5-11-7-3-4-15-9(7)8(6)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXUVVDDUHEOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452181 | |
| Record name | ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69626-98-8 | |
| Record name | ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds. Its derivatives have garnered significant attention in drug discovery, notably as potent antiviral agents.[1] Specifically, compounds based on the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate core have been identified as a promising class of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase, demonstrating remarkable potency and selectivity.[1] This guide provides a comprehensive, in-depth technical overview of a robust and well-established synthetic route to this compound, designed for researchers, medicinal chemists, and professionals in drug development. The synthesis is presented in two primary stages: the preparation of the key intermediate, ethyl 3-aminothiophene-2-carboxylate, followed by a thermally-driven Gould-Jacobs annulation to construct the fused pyridinone ring. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and explains the causality behind critical process parameters to ensure scientific integrity and reproducibility.
Strategic Overview: A Retrosynthetic Approach
The synthesis of the target thienopyridinone hinges on the strategic construction of the fused pyridine ring onto a pre-functionalized thiophene precursor. The Gould-Jacobs reaction is an eminently suitable and time-honored method for this transformation, involving the reaction of an aromatic amine with an electrophilic three-carbon unit, typically derived from a malonic ester, followed by a high-temperature cyclization.[2][3] Our retrosynthetic analysis, therefore, disconnects the target molecule at the pyridine ring, identifying two primary building blocks:
-
Key Intermediate: Ethyl 3-aminothiophene-2-carboxylate
-
Annulating Reagent: Diethyl ethoxymethylenemalonate (DEEMM)
This strategy isolates the synthetic challenges into two distinct, manageable phases, as illustrated in the workflow below.
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
-
Step A: Condensation: The nucleophilic amino group of the thiophene attacks the electron-deficient carbon of the ethoxymethylene group in DEEMM. This is followed by the elimination of ethanol to form a stable vinylogous amide (enamine) intermediate. This step is typically performed at moderate temperatures (120-140 °C).
-
Step B: Cyclization: The enamine intermediate undergoes a thermally induced 6π-electrocyclization. The thiophene ring acts as part of the conjugated system. The cyclization occurs onto the ester carbonyl group, followed by tautomerization and elimination of a second molecule of ethanol to yield the aromatic thienopyridinone core. This step requires significantly higher temperatures (typically >240 °C) and is often carried out in a high-boiling, inert solvent like Dowtherm A or diphenyl ether. [4]
Detailed Experimental Protocol
Materials:
-
Ethyl 3-aminothiophene-2-carboxylate (from Part 1)
-
Diethyl ethoxymethylenemalonate (DEEMM) [5]* Dowtherm A (or diphenyl ether)
-
Hexane or petroleum ether
Procedure:
-
In a round-bottom flask fitted with a distillation head and a condenser, combine ethyl 3-aminothiophene-2-carboxylate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture in an oil bath to 120-140 °C. Ethanol will begin to distill off. Maintain this temperature until the theoretical amount of ethanol has been collected (approx. 1-2 hours). This completes the formation of the intermediate.
-
Caution: The following step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety shielding.
-
Allow the mixture to cool slightly, then add Dowtherm A (enough to ensure good stirring at high temperature).
-
Replace the distillation head with a reflux condenser. Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle.
-
Maintain the reflux for 30-60 minutes. The cyclization reaction occurs during this period.
-
Allow the reaction mixture to cool to below 100 °C. While still warm, pour the solution into a beaker containing a large volume of hexane or petroleum ether with vigorous stirring.
-
The product will precipitate as a solid. Allow the suspension to cool completely in an ice bath.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold hexane to remove the Dowtherm A, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent, such as acetic acid or ethanol, if necessary. [6]
Key Process Parameters and Characterization
| Parameter | Value/Observation | Rationale |
| Cyclization Temp. | 250-260 °C | Essential to provide the activation energy for the 6π-electrocyclization. [4] |
| Yield | 70-85% | The high-temperature cyclization is typically efficient and high-yielding. |
| Appearance | Off-white to tan solid | Expected appearance of the crystalline product. |
| Melting Point | 259-262 °C | Key physical constant for product identification and purity assessment. [6] |
| Characterization | NMR, IR, MS | The structure should be confirmed by standard analytical methods. [7][8] |
Safety and Handling
-
Reagents: α,β-Dichloropropionitrile is toxic and lachrymatory. Ethyl thioglycolate has a strong, unpleasant odor. Both should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-Temperature Operations: The Gould-Jacobs cyclization is performed at temperatures exceeding 250 °C. Use a heating mantle with a temperature controller and sand bath for stable heating. Ensure all glassware is free of cracks or defects. Employ a safety shield.
-
Solvents: Dowtherm A is a high-boiling, thermally stable fluid but can cause irritation. Avoid inhalation of vapors. Hexane and ether are highly flammable; ensure no ignition sources are present during workup.
Conclusion
This guide outlines a reliable and well-precedented two-stage synthesis for this compound, a molecule of significant interest in medicinal chemistry. The pathway leverages a specific thiophene synthesis followed by the classic Gould-Jacobs reaction. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively produce this valuable scaffold for further investigation in drug discovery and development programs. The key to success lies in the careful preparation of the 3-aminothiophene intermediate and the rigorous execution of the high-temperature thermal cyclization.
References
-
(Source not directly used in text, but relevant to general context) Oriental Journal of Chemistry. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[7][8][9]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Retrieved January 24, 2026, from [Link]
-
PubMed. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & Medicinal Chemistry Letters. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2016). Synthesis,Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester. Retrieved January 24, 2026, from [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2021). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Retrieved January 24, 2026, from [Link]
- Google Patents. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
ResearchGate. (2020). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved January 24, 2026, from [Link]
-
Lirias. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 24, 2026, from [Link]
-
Europe PMC. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved January 24, 2026, from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved January 24, 2026, from [Link]
-
MDPI. (2010). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules. Retrieved January 24, 2026, from [Link]
-
(Source not directly used in text, but relevant to general context) Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved January 24, 2026, from [Link]
-
(Source not directly used in text, but relevant to general context) ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Retrieved January 24, 2026, from [Link]
-
MDPI. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Retrieved January 24, 2026, from [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 24, 2026, from [Link]
-
(Source not directly used in text, but relevant to general context) International Union of Crystallography. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved January 24, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved January 24, 2026, from [Link]
-
(Source not directly used in text, but relevant to general context) NIH National Center for Biotechnology Information. (2007). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 24, 2026, from [Link]
-
(Source not directly used in text, but relevant to general context) SpringerLink. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved January 24, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved January 24, 2026, from [Link]
Sources
- 1. 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. prepchem.com [prepchem.com]
- 6. 7-OXO-4,7-DIHYDRO-THIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID ETHYL ESTER | 69626-98-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1,3,4]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties – Oriental Journal of Chemistry [orientjchem.org]
The Emerging Therapeutic Potential of Thieno[2,3-c]pyridine Derivatives in Oncology: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold has emerged as a promising heterocyclic core in the design of novel anticancer agents. This technical guide provides an in-depth exploration of the synthesis, anticancer properties, and mechanisms of action of thieno[2,3-c]pyridine derivatives. We delve into their role as potent inhibitors of Heat Shock Protein 90 (Hsp90), leading to cell cycle arrest and the induction of cell death. A significant focus is placed on the intriguing observation of non-apoptotic cell death pathways elicited by certain derivatives, a finding that opens new avenues for circumventing apoptosis resistance in cancer. This guide is intended to serve as a comprehensive resource for researchers in oncology and medicinal chemistry, providing both foundational knowledge and detailed experimental protocols to accelerate the development of this promising class of anticancer compounds.
Introduction: The Rationale for Targeting Cancer with Thieno[2,3-c]pyridine Derivatives
The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that exhibit high efficacy and selectivity against tumor cells while minimizing off-target toxicities. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, fused pyridine analogues have demonstrated a wide spectrum of biological activities. The thieno[2,3-c]pyridine core, in particular, has garnered significant attention for its presence in various kinase inhibitors and its demonstrated antitumor and anticancer properties.
The therapeutic rationale for exploring thieno[2,3-c]pyridine derivatives stems from their ability to interact with key molecular targets that are dysregulated in cancer. One of the most significant targets identified for this class of compounds is Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of "client" proteins, many of which are oncoproteins that drive tumor progression. By inhibiting Hsp90, thieno[2,3-c]pyridine derivatives can simultaneously disrupt multiple oncogenic signaling pathways, offering a multi-pronged attack on cancer cells. This guide will provide a detailed examination of the anticancer properties of these derivatives, with a focus on their synthesis, mechanism of action as Hsp90 inhibitors, and the resultant cellular consequences.
Synthetic Strategies: Building the Thieno[2,3-c]pyridine Core
The synthesis of the thieno[2,3-c]pyridine scaffold is a critical aspect of developing novel derivatives for anticancer screening. A versatile and widely employed method for the synthesis of the precursor 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers a straightforward approach to constructing the thiophene ring from readily available starting materials.
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel-Cope condensation followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene.
Experimental Protocol: Representative Synthesis of a 2-Aminothiophene-3-carbonitrile Precursor via the Gewald Reaction
This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile, a key intermediate for the subsequent construction of the thieno[2,3-c]pyridine ring system.
Materials:
-
Ketone (e.g., cyclohexanone) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or another suitable base (e.g., triethylamine, piperidine) (1.2 eq)
-
Ethanol or Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Addition of Base: While stirring the mixture at room temperature, slowly add the base (e.g., morpholine, 1.2 eq). An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified 2-aminothiophene-3-carbonitrile product in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
This 2-aminothiophene-3-carbonitrile can then be further reacted to form the fused pyridine ring of the thieno[2,3-c]pyridine core through various cyclization strategies.
Mechanism of Anticancer Action: Inhibition of Hsp90 and its Downstream Consequences
A primary mechanism through which thieno[2,3-c]pyridine derivatives exert their anticancer effects is through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is overexpressed in many cancer types and is essential for the stability and function of numerous oncoproteins, referred to as "client proteins".[1] These client proteins are critical for various cellular processes that drive tumorigenesis, including cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of Hsp90, thieno[2,3-c]pyridine derivatives inhibit its chaperone function, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This simultaneous disruption of multiple oncogenic signaling pathways is a key advantage of targeting Hsp90.
Key Hsp90 Client Proteins and Downstream Signaling Pathways
The inhibition of Hsp90 by thieno[2,3-c]pyridine derivatives leads to the degradation of a wide array of client proteins, many of which are crucial for the growth and survival of cancer cells.[1] In the context of breast and colorectal cancer, key Hsp90 client proteins include:
-
Receptor Tyrosine Kinases: HER2 (Human Epidermal Growth Factor Receptor 2) is a well-known Hsp90 client protein that is overexpressed in a subset of breast cancers. Its degradation leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.
-
Signaling Kinases: Akt (Protein Kinase B) and Raf-1 are key components of survival and proliferation pathways. Their degradation following Hsp90 inhibition sensitizes cancer cells to pro-apoptotic stimuli.[1]
-
Cell Cycle Regulators: Cyclin-dependent kinases (CDKs) and cell cycle checkpoint proteins such as Cdc25C are also Hsp90 client proteins. Their destabilization leads to cell cycle arrest.
-
Transcription Factors: Hypoxia-inducible factor-1 alpha (HIF-1α) and mutant p53 are transcription factors that promote tumor growth, angiogenesis, and resistance to therapy. Their degradation upon Hsp90 inhibition can reverse these malignant phenotypes.
The degradation of these client proteins triggers a cascade of downstream events, ultimately leading to the observed anticancer effects.
Sources
A Technical Guide to the Antifungal Potential of Novel Thienopyridine Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of antifungal agents with novel mechanisms of action. Thienopyridines, a class of fused heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the antifungal potential of novel thienopyridine derivatives. We will delve into the synthetic strategies for scaffold diversification, robust methodologies for in vitro and in vivo evaluation, elucidation of structure-activity relationships (SAR), and exploration of potential mechanisms of action. This document serves as a foundational resource for researchers aiming to design, synthesize, and validate the next generation of thienopyridine-based antifungal therapeutics.
Introduction: The Imperative for Novel Antifungal Agents
Systemic fungal infections represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised patient populations.[2] The clinical utility of existing antifungal drug classes, such as azoles, polyenes, and echinocandins, is increasingly hampered by issues of toxicity, drug-drug interactions, and the emergence of resistant pathogens like Candida auris.[3][4] This critical landscape underscores the urgent need for new chemical entities that can overcome these limitations.
Heterocyclic compounds are mainstays of drug discovery. The thienopyridine scaffold, a fusion of thiophene and pyridine rings, is of particular interest. While well-known for its role in antiplatelet agents like clopidogrel, which acts by inhibiting the P2Y12 receptor, the structural versatility of this scaffold allows for extensive chemical modification to explore a wide range of biological targets.[5][6][7] Recent explorations have revealed its potential in developing antimicrobial, antiviral, and anti-inflammatory agents, making it a promising starting point for novel antifungal drug discovery.[1]
The Thienopyridine Scaffold: Synthetic Strategies and Diversification
The ability to generate a diverse library of analogs is fundamental to any drug discovery program. The thienopyridine core can be synthesized and modified through various established and innovative chemical routes.
Core Synthesis Methodologies
A common and effective strategy involves the reaction of halogenated thienopyridine analogs with appropriate nucleophiles. For instance, the synthesis of thienopyridine azides, which are key intermediates for creating 1,2,3-triazole derivatives, can be achieved through nucleophilic substitution of a chloro-thienopyridine with sodium azide.[8] These azide intermediates can then undergo 1,3-dipolar cycloaddition reactions to introduce further complexity and functionality.[8]
Another versatile approach involves building the pyridine ring onto a pre-functionalized thiophene. This often involves multi-component reactions that can rapidly generate structural diversity from simple starting materials.
Workflow for Analog Synthesis and Screening
A systematic approach is crucial for efficiently exploring the chemical space around the thienopyridine scaffold. The following workflow represents a logical progression from initial synthesis to biological validation.
Caption: High-level workflow from synthesis to preclinical evaluation.
In Vitro Antifungal Evaluation: A Validating Protocol System
Rigorous and standardized in vitro testing is the cornerstone of identifying promising antifungal candidates. The primary goal is to determine a compound's intrinsic potency against a panel of clinically relevant fungi while simultaneously assessing its potential for toxicity against host cells.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common and reliable technique.[3]
Objective: To determine the MIC of novel thienopyridine derivatives against a panel of pathogenic fungi.
Materials:
-
96-well, U-bottom microtiter plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)[3]
-
RPMI-1640 medium
-
Spectrophotometer (plate reader)
-
Positive Control: Fluconazole, Amphotericin B
-
Negative Control: Growth medium with DMSO (vehicle)
Step-by-Step Methodology:
-
Inoculum Preparation: Culture fungi on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final concentration of approximately 2 x 10³ colony-forming units (CFU)/mL.[3]
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.[9] Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds, positive controls, and negative (growth) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[9] The exact duration depends on the growth rate of the specific fungal species.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free growth control.[9] This can be assessed visually or by reading the optical density at 630 nm (OD630).
Self-Validation:
-
Positive Control: The MIC of the known antifungal (e.g., Fluconazole) must fall within its expected quality control range for the specific fungal strain. This validates the assay's sensitivity and the susceptibility of the test organism.
-
Negative Control: The wells containing only medium, DMSO, and the fungal inoculum must show robust growth. This confirms the viability of the fungus and that the solvent is not inhibitory.
Advanced In Vitro Assays
Compounds demonstrating potent MIC values should be subjected to further characterization:
-
Minimum Fungicidal Concentration (MFC): To determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Time-Kill Assays: To assess the pharmacodynamics of the compound over time.[10]
-
Biofilm Inhibition/Disruption Assays: Fungal biofilms are a major cause of persistent infections. Testing a compound's ability to prevent biofilm formation or eradicate mature biofilms is critical.[11]
-
Cytotoxicity Assays: Evaluating the toxicity of compounds against human cell lines (e.g., HeLa, HepG2) is essential to calculate a selectivity index (SI), which provides an early indication of the therapeutic window.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for understanding how specific chemical features of the thienopyridine scaffold contribute to antifungal activity.[12] By systematically modifying different parts of the molecule, researchers can identify the key pharmacophore and optimize properties like potency, selectivity, and metabolic stability.
Key Modification Points and Their Impact
Analysis of various heterocyclic antifungal agents suggests several key areas for modification on a thienopyridine scaffold:
-
Substitution on the Pyridine Ring: Introducing different functional groups (e.g., halogens, methoxy groups, alkyl chains) can significantly impact activity. Halogen atoms, for instance, can often improve the potency of antifungal compounds.[13][14]
-
Functionalization of the Thiophene Ring: The thiophene ring offers multiple positions for substitution, allowing for the introduction of groups that can modulate lipophilicity and target engagement. High lipophilicity has been correlated with high antifungal activity in some compound series.[15]
-
Side Chain Elaboration: Attaching different side chains, such as those containing other heterocyclic rings (e.g., triazoles, pyrazoles), can lead to novel interactions with the fungal target.[8][13]
Caption: Key modification points for SAR studies on the thienopyridine scaffold.
Data Presentation for SAR Analysis
Summarizing biological data in a clear, tabular format is essential for discerning trends.
| Compound ID | R1 Substitution | R2 Substitution | MIC vs. C. albicans (µg/mL) | Cytotoxicity (IC50 vs. HeLa, µM) | Selectivity Index (SI) |
| THP-001 | H | H | 32 | >100 | >3.1 |
| THP-002 | 4-Cl | H | 8 | >100 | >12.5 |
| THP-003 | 4-OCH3 | H | 16 | >100 | >6.2 |
| THP-004 | 4-Cl | 2-Phenyl | 2 | 85 | 42.5 |
| THP-005 | 4-Cl | 2-(4-F-Phenyl) | 0.5 | 95 | 190 |
This is example data for illustrative purposes.
Elucidating the Mechanism of Action (MoA)
Identifying the molecular target of a novel antifungal is a critical step in its development. While the MoA for antifungal thienopyridines is still an active area of research, several plausible mechanisms can be investigated based on the actions of other heterocyclic antifungals.
Potential fungal targets include:
-
Cell Membrane Integrity: Many antifungals disrupt the fungal cell membrane by interfering with ergosterol biosynthesis or by directly interacting with membrane components.[15]
-
Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, making its biosynthetic enzymes attractive targets.
-
Mitochondrial Function: Disruption of the mitochondrial respiratory chain and subsequent collapse of the membrane potential can lead to fungal cell death.[16]
-
Enzyme Inhibition: Specific enzymes crucial for fungal survival, such as those involved in metabolic pathways like coenzyme A synthesis, could be targets.[17]
Caption: Potential mechanisms of action for antifungal thienopyridines.
In Vivo Efficacy and Preclinical Development
Promising candidates identified through in vitro testing must be evaluated in animal models of infection to assess their in vivo efficacy and safety.
Murine Model of Systemic Candidiasis
A standard and reliable model involves inducing a systemic infection in mice with a pathogenic strain like C. albicans.[11]
Protocol Outline:
-
Animal Model: Use immunocompromised mice (e.g., via cyclophosphamide treatment) to establish a robust infection.
-
Infection: Inject mice intravenously (via the tail vein) with a lethal dose of C. albicans.
-
Treatment: Administer the test compound (e.g., THP-005) via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses, starting 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Endpoints:
-
Survival: Monitor and record animal survival over a period of 14-21 days.
-
Fungal Burden: At specific time points, humanely euthanize a subset of animals from each group and determine the fungal load (CFU/gram) in target organs like the kidneys and liver.
-
A successful compound will significantly increase the survival rate and reduce the fungal burden in treated animals compared to the vehicle control group.[11]
Challenges and Future Perspectives
The development of thienopyridine-based antifungals is a promising but challenging endeavor. Key hurdles include optimizing pharmacokinetic properties (absorption, distribution, metabolism, excretion) and ensuring a wide safety margin. Future work should focus on leveraging computational tools for rational drug design, exploring novel synthetic routes to access untapped chemical space, and employing advanced biochemical and genetic techniques to definitively identify the molecular targets of the most promising compounds. The continued exploration of this versatile scaffold holds significant promise for delivering a new class of much-needed antifungal therapies.
References
- Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. National Institutes of Health (NIH).
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. National Institutes of Health (NIH).
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Institutes of Health (NIH).
- Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. ResearchGate.
- Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed.
- Assessment of the In Vitro and In Vivo Antifungal Activity of NSC319726 against Candida auris. Microbiology Spectrum.
- The Mechanistic Targets of Antifungal Agents: An Overview. National Institutes of Health (NIH).
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Institutes of Health (NIH).
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives.
- Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. National Institutes of Health (NIH).
- The thienopyridines. PubMed.
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Institutes of Health (NIH).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate.
- Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. SciELO México.
- Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. ResearchGate.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI.
- In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE.
- Structure activity relationship. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.org.mx [scielo.org.mx]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 12. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]
- 17. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Evolving Landscape of Antiplatelet Therapy: A Guide to the Application of Thienopyridines in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thienopyridines in Combating Thrombosis
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. At the heart of arterial thrombosis is the platelet, a key cellular component of hemostasis that can, under pathological conditions, form occlusive clots. The development of antiplatelet agents has been a cornerstone of cardiovascular medicine, and among these, the thienopyridine class of drugs has been pivotal.[1] Thienopyridines are a class of oral antiplatelet agents that function by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface.[2][3] This guide provides a comprehensive overview of the application of thienopyridines in the development of novel antiplatelet agents, from their fundamental mechanism of action to detailed protocols for their preclinical evaluation.
Mechanism of Action: Irreversible Inhibition of the P2Y12 Receptor
Thienopyridines are prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their therapeutic effect.[2] Once activated, their primary target is the P2Y12 receptor, a G protein-coupled receptor crucial for ADP-mediated platelet activation and aggregation.[3]
The P2Y12 Signaling Pathway
ADP binding to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation. This involves the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. The activated GP IIb/IIIa receptor binds to fibrinogen, leading to platelet aggregation and thrombus formation.
The active metabolites of thienopyridines, such as those derived from clopidogrel and prasugrel, form a covalent disulfide bond with the P2Y12 receptor, leading to its irreversible inhibition for the lifespan of the platelet.[4] This prevents ADP from binding and initiating the signaling cascade, thereby inhibiting platelet activation and aggregation.
Caption: P2Y12 signaling and thienopyridine inhibition.
Generations of Thienopyridines: A Comparative Overview
The development of thienopyridines has progressed through several generations, each with distinct pharmacokinetic and pharmacodynamic profiles.
| Parameter | Ticlopidine (1st Gen) | Clopidogrel (2nd Gen) | Prasugrel (3rd Gen) |
| Prodrug | Yes | Yes | Yes |
| Metabolic Activation | Two-step, CYP450-dependent | Two-step, CYP450-dependent (CYP2C19 major) | Two-step, initial hydrolysis by esterases, then CYP450-dependent |
| Active Metabolite Formation | Inefficient | Inefficient, variable | Efficient, more consistent |
| Onset of Action | Slow (24-48 hours) | Slow (2-8 hours for loading dose) | Rapid (30 minutes for loading dose)[4] |
| Platelet Inhibition | Moderate | Moderate, variable | Potent, consistent[5] |
| Half-life of Active Metabolite | ~30-50 hours | ~8 hours | ~7.4 hours |
| Adverse Effects | Neutropenia, TTP | Bleeding, TTP (rare) | Bleeding (higher risk than clopidogrel) |
TTP: Thrombotic Thrombocytopenic Purpura
It is important to note that while not a thienopyridine, ticagrelor is another clinically significant P2Y12 inhibitor that acts reversibly and does not require metabolic activation.[6]
Structure-Activity Relationship and Metabolic Activation
The chemical structure of thienopyridines is central to their function as prodrugs. The thienopyridine core must undergo metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form the active thiol metabolite.
Caption: Thienopyridine metabolic activation pathway.
The efficiency of this two-step activation process is a key determinant of the antiplatelet effect. For instance, clopidogrel's activation is highly dependent on the CYP2C19 enzyme, and genetic variations in this enzyme can lead to a variable response among patients.[6] Prasugrel's metabolic pathway is more efficient and less dependent on CYP2C19, resulting in a more predictable and potent antiplatelet effect.[5]
Preclinical Evaluation of Novel Thienopyridine Derivatives
The development of new thienopyridine-based antiplatelet agents requires a rigorous preclinical evaluation process to assess their efficacy and safety. This typically involves a combination of in vitro and in vivo assays.
Caption: Preclinical evaluation workflow.
In Vitro Assays
1. Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation.[7] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol: LTA for P2Y12 Inhibition
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸/mL using autologous PPP.
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer.
-
Add the test compound (novel thienopyridine derivative) or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding ADP (typically 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
2. Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell surface markers on individual platelets.[8] Key markers for platelet activation include P-selectin (CD62P), which is expressed on the platelet surface upon degranulation, and the activated form of the GP IIb/IIIa receptor, which can be detected by the PAC-1 antibody.
Protocol: Flow Cytometry for P-selectin and PAC-1 Expression
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Sample Preparation:
-
Dilute whole blood 1:10 with a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
Add the test compound or vehicle control and incubate.
-
-
Platelet Activation: Stimulate platelets with ADP (e.g., 20 µM). An unstimulated control should always be included.
-
Antibody Staining:
-
Add fluorescently labeled antibodies against P-selectin (anti-CD62P) and the activated GP IIb/IIIa receptor (PAC-1). A platelet-specific marker, such as anti-CD41, should also be included for gating.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation: Fix the samples with 1% paraformaldehyde.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter and CD41 expression.
-
Quantify the percentage of P-selectin and PAC-1 positive platelets and the mean fluorescence intensity (MFI).
-
3. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a highly specific method for assessing the inhibition of the P2Y12 receptor.[8] VASP is an intracellular protein that is phosphorylated in response to cAMP. P2Y12 activation by ADP inhibits cAMP production, leading to reduced VASP phosphorylation. Therefore, the level of VASP phosphorylation is directly proportional to the degree of P2Y12 inhibition.[9]
Protocol: VASP Phosphorylation Assay by Flow Cytometry
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Sample Treatment:
-
Incubate whole blood with the test compound or vehicle control.
-
Treat samples with either prostaglandin E1 (PGE1) alone or PGE1 in combination with ADP. PGE1 increases cAMP and VASP phosphorylation, while ADP counteracts this effect via P2Y12.
-
-
Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the platelet membrane to allow intracellular staining.
-
Intracellular Staining: Stain with a primary antibody specific for phosphorylated VASP, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Calculate the Platelet Reactivity Index (PRI) based on the MFI of the PGE1+ADP treated sample relative to the PGE1 treated sample. A lower PRI indicates greater P2Y12 inhibition.
-
In Vivo Assays
1. Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used and reproducible model of arterial thrombosis in small animals, such as mice.[10] It involves the topical application of ferric chloride (FeCl₃) to the carotid artery, which induces oxidative injury to the endothelium and subsequent thrombus formation.[11]
Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
-
Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.
-
Drug Administration: Administer the novel thienopyridine derivative or vehicle control via an appropriate route (e.g., oral gavage) at a predetermined time before thrombosis induction.
-
Thrombosis Induction:
-
Place a small piece of filter paper saturated with FeCl₃ solution (typically 5-10%) on the surface of the carotid artery for 3-5 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Blood Flow Monitoring:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
Record the time to complete occlusion of the artery.
-
-
Data Analysis: Compare the time to occlusion in the treated group to the vehicle control group. A longer time to occlusion indicates an antithrombotic effect.
Conclusion: The Future of Thienopyridine-Based Antiplatelet Therapy
The development of thienopyridine antiplatelet agents has significantly advanced the management of thrombotic diseases. However, the quest for more effective and safer therapies continues. The ideal antiplatelet agent would have a rapid onset of action, a predictable and potent inhibitory effect, and a favorable safety profile with a low risk of bleeding. The preclinical evaluation protocols outlined in this guide provide a robust framework for the discovery and development of the next generation of thienopyridine-based antiplatelet drugs. By understanding the intricate mechanisms of platelet activation and employing a comprehensive panel of in vitro and in vivo assays, researchers can continue to innovate and improve upon this critical class of therapeutic agents. The translation of these preclinical findings into clinically effective treatments remains a key challenge and a major goal for the future.[6]
References
-
Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Application. MDPI. Available at: [Link]
-
Comparison of patient intake of ticagrelor, prasugrel, or clopidogrel on restoring platelet function by donor platelets. PubMed. Available at: [Link]
-
Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. PMC - NIH. Available at: [Link]
-
P2Y(12) antagonists as antiplatelet agents - Recent developments. PubMed. Available at: [Link]
-
Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. NIH. Available at: [Link]
-
Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed Central. Available at: [Link]
-
Stago's VASP Assay Used For P2Y12 Biomarker Studies. Available at: [Link]
-
Antiplatelet Effect of Thienopyridine (Clopidogrel or Prasugrel) Pretreatment in Patients Undergoing Primary Percutaneous Intervention for ST Elevation Myocardial Infarction. PubMed. Available at: [Link]
-
P2Y12 Inhibitor‐Based Single Antiplatelet Therapy Versus Conventional Dual Antiplatelet Therapy After Newer‐Generation Drug‐Eluting Stent Implantation in Chronic and Acute Coronary Syndromes: A Systematic Review and Meta‐Analysis of Randomized Clinical Trials. Available at: [Link]
-
An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. ResearchGate. Available at: [Link]
-
A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation. PubMed. Available at: [Link]
-
Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation. Frontiers. Available at: [Link]
-
P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. MDPI. Available at: [Link]
-
Ferric Chloride-induced Murine Thrombosis Models. PMC - NIH. Available at: [Link]
-
Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects. PubMed. Available at: [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers. Available at: [Link]
-
Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. Available at: [Link]
-
Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. ResearchGate. Available at: [Link]
-
VASP/P2Y12. Biocytex. Available at: [Link]
-
Thienopyridine – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Coagulation. Wikipedia. Available at: [Link]
-
Onyx ONE: aspirin vs. P2Y12 after 1-month dual antiplatelet therapy for high bleeding risk patients. YouTube. Available at: [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y(12) antagonists as antiplatelet agents - Recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Application [mdpi.com]
- 7. Antiplatelet effect of thienopyridine (clopidogrel or prasugrel) pretreatment in patients undergoing primary percutaneous intervention for ST elevation myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]
- 10. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cordynamics.com [cordynamics.com]
Troubleshooting & Optimization
Technical Support Center: Structure-Activity Relationship (SAR) Studies of Thienopyridine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the exciting and challenging field of thienopyridine analog development. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during the synthesis, biological evaluation, and optimization of this important class of compounds. Our focus is on fostering a deeper understanding of the causality behind experimental choices to enhance the success of your research endeavors.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thienopyridine SAR
This section addresses foundational concepts that are critical for anyone working with thienopyridine analogs, particularly in the context of their well-known antiplatelet activity.
Question: What is the primary mechanism of action for most clinically relevant thienopyridine analogs?
Answer: The majority of clinically successful thienopyridine derivatives, such as clopidogrel and prasugrel, function as antiplatelet agents by targeting the P2Y12 receptor, a crucial G protein-coupled receptor on the surface of platelets.[1][2] It is critical to understand that these are prodrugs ; they are administered in an inactive form and require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to be converted into their active metabolite.[1][3] This active metabolite then irreversibly binds to the P2Y12 receptor, preventing adenosine diphosphate (ADP) from binding and initiating the signaling cascade that leads to platelet activation and aggregation.[1][2][3]
Question: Why is the "prodrug" nature of thienopyridines a critical factor in SAR studies?
Answer: The prodrug nature introduces significant complexity and is a central theme in the SAR of thienopyridines. A successful analog must not only have a high affinity for the P2Y12 receptor in its active form but must also be efficiently metabolized to that active form. This dual requirement means your SAR studies are effectively evaluating two processes: metabolic activation and receptor binding. This explains why some compounds that are potent in in-vitro assays (if the active metabolite is tested directly) may fail in vivo due to poor metabolic conversion.[3] This metabolic step is a major source of patient-to-patient variability in response, often linked to genetic polymorphisms in CYP enzymes (e.g., CYP2C19 for clopidogrel).[4]
Question: What are the core structural features essential for the antiplatelet activity of thienopyridine analogs?
Answer: The classical thienopyridine antiplatelet agents share a common pharmacophore. Key features include:
-
A Tetrahydrothienopyridine Core: This fused heterocyclic system is the foundational scaffold.
-
An Ester Group: This is crucial for the initial metabolic steps. For instance, in prasugrel, it is rapidly hydrolyzed by esterases.[5] In clopidogrel, it is part of the pathway to the active thiolactone intermediate.
-
A Substituted Phenyl Ring: Attached to the pyridine nitrogen, this group influences the overall physicochemical properties and can be modified to fine-tune activity.
-
The Thiolactone Intermediate and the Reactive Thiol: The conversion to a thiolactone intermediate is a key step.[5] The subsequent opening of this ring exposes a reactive thiol group, which forms the covalent disulfide bond with a cysteine residue on the P2Y12 receptor, leading to irreversible inhibition.
Question: What are the main challenges and limitations I should be aware of when working with thienopyridine analogs?
Answer: Researchers face several inherent challenges with this class of compounds:
-
Metabolic Instability and Complexity: As discussed, the reliance on CYP-mediated activation can be a significant hurdle, leading to unpredictable pharmacokinetics.[3][6]
-
Delayed Onset of Action: Because the drug must be absorbed and then metabolized, there is a time lag before the therapeutic effect is observed.[1]
-
Irreversible Inhibition: The covalent binding to the P2Y12 receptor means that platelet function is inhibited for the lifespan of the platelet. While this contributes to their efficacy, it also increases the risk of bleeding complications, as the antiplatelet effect cannot be easily reversed.[7] This has fueled the search for reversible P2Y12 inhibitors.[8]
-
Synthetic Complexity: The synthesis of multi-substituted heterocyclic compounds can be challenging, often requiring multi-step routes that can be difficult to scale and may present purification issues.[6]
Section 2: Troubleshooting Guides for Experimental Workflows
This section provides practical advice for specific problems you might encounter during your research.
Scenario 1: Synthesis & Purification
Question: My multi-step synthesis of a novel thienopyridine analog is giving a very low overall yield. Where should I start troubleshooting?
Answer: Low yield in multi-step heterocyclic synthesis is a common problem.[6] Here’s a systematic approach to diagnose the issue:
-
Analyze Each Step Individually: Do not just focus on the final yield. Run each reaction on a small scale and calculate the yield for that specific step. This will pinpoint the problematic transformation.
-
Re-evaluate Your Starting Materials and Reagents:
-
Purity: Are your starting materials (e.g., substituted thiophenes, pyridines) pure? Impurities can interfere with catalysis or act as competing nucleophiles/electrophiles.
-
Reagent Activity: Are your reagents (e.g., bases like NaH, LDA; catalysts like Palladium complexes) fresh and active? Many organometallic reagents and strong bases are sensitive to air and moisture.
-
-
Optimize Reaction Conditions for the Lowest-Yielding Step:
-
Temperature: Some cyclization reactions require high temperatures (e.g., heating at 200°C), while others may benefit from lower temperatures to reduce side product formation.[9]
-
Solvent: Solvent choice is critical. Ensure it is anhydrous for moisture-sensitive reactions. Sometimes, changing the polarity of the solvent can dramatically affect the reaction rate and outcome.
-
Catalyst/Base Choice: The choice of base or catalyst is often crucial for Thorpe-Ziegler type cyclizations used in thienopyridine synthesis.[10] Consider screening a panel of bases (e.g., KOH, NaOEt, K2CO3) or different palladium ligands if you are performing cross-coupling reactions.[10][11]
-
-
Characterize Intermediates: Do not proceed to the next step without confirming the structure of your intermediate via NMR, LC-MS, etc. This ensures you are not carrying forward impurities or an incorrect structure.
Scenario 2: Biological Evaluation
Question: My new thienopyridine analog shows high predicted binding affinity in docking studies but has poor activity in my in-vitro platelet aggregation assay. What could be the cause?
Answer: This is a classic discrepancy that often points back to the prodrug nature of thienopyridines.
-
Metabolic Activation is Likely the Missing Piece: Standard in-vitro platelet aggregation assays using platelet-rich plasma (PRP) do not typically include the necessary liver enzymes (CYPs) to convert your prodrug into its active form.[1][3] Your docking studies were likely performed with the hypothesized active metabolite, not the compound you added to the assay.
-
Troubleshooting Steps:
-
Use Liver Microsomes: To mimic the metabolic activation step in vitro, you can pre-incubate your compound with human or rat liver microsomes along with necessary co-factors (like NADPH) before adding it to the platelet aggregation assay. This will generate the active metabolite in situ.
-
Synthesize the Active Metabolite: While more synthetically challenging, directly synthesizing the active thiol-containing metabolite and testing it will give you a direct measure of its potency at the P2Y12 receptor. This decouples the metabolic activation from the receptor binding for SAR analysis.
-
Consider Cell Permeability: Is it possible your compound has poor cell permeability and cannot reach the metabolic enzymes even in a whole-cell system? Assess the physicochemical properties (e.g., LogP) of your analog.
-
Question: I am seeing significant variability in the antiplatelet activity of the same compound between different experimental runs. How can I improve reproducibility?
Answer: Variability in platelet aggregation assays is a known challenge. Here's a checklist to improve consistency:
-
Platelet Source and Handling:
-
Donor Variability: Platelets from different donors (human or animal) can have inherent differences in reactivity. If possible, use pooled donor plasma or be consistent with your source.
-
Handling: Platelets are sensitive. Avoid vigorous shaking or vortexing. Use wide-bore pipette tips and maintain a consistent temperature (usually 37°C).
-
-
Assay Conditions:
-
Agonist Concentration: Ensure your ADP (or other agonist) stock solution is fresh and used at a consistent final concentration. An EC50 curve for your agonist should be run periodically to check for consistency.
-
Incubation Times: Be precise with all incubation times – pre-incubation with your inhibitor and stimulation with the agonist.
-
-
Compound Preparation:
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below a threshold that affects platelet function (typically <0.5%). Run a solvent control in every experiment.
-
Compound Stability: Is your compound stable in the assay buffer? Some ester-containing compounds may hydrolyze over time.
-
Section 3: Core Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific analogs and laboratory conditions.
Protocol 1: Representative Synthesis of a Thienopyridine Scaffold
This protocol is a generalized example based on common synthetic strategies, such as the Thorpe-Ziegler reaction.[10]
Objective: To synthesize a 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative.
Step-by-Step Methodology:
-
Synthesis of the Pyridine-2-thione Intermediate:
-
To a solution of N-substituted-4-piperidone (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and cyanoacetamide (1 equivalent).
-
Add a catalytic amount of a base such as morpholine or triethylamine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield the corresponding N-substituted-3-cyano-4,5-dihydropyridine-2(1H)-thione.
-
-
S-Alkylation:
-
Dissolve the thione intermediate (1 equivalent) in DMF.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add an α-halo-ester or α-halo-ketone (e.g., ethyl bromoacetate) (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
-
Intramolecular Cyclization (Thorpe-Ziegler Reaction):
-
To the reaction mixture from the previous step, add a stronger base such as sodium ethoxide (1.2 equivalents) in ethanol.
-
Stir the reaction at room temperature or with gentle heating (50-60°C) for 1-3 hours. The cyclization often results in a color change or precipitation of the product.
-
Quench the reaction by pouring it into ice-water.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Protocol 2: In-Vitro ADP-Induced Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of thienopyridine analogs on platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP) - for blanking the aggregometer
-
Adenosine Diphosphate (ADP) stock solution
-
Test compounds dissolved in DMSO
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
Step-by-Step Methodology:
-
Preparation:
-
Prepare fresh PRP and PPP from citrated whole blood by centrifugation.
-
Allow PRP to rest for at least 30 minutes at room temperature before use.
-
Warm up the aggregometer to 37°C.
-
-
Assay Procedure:
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar and place it in the heating block of the aggregometer. Allow it to equilibrate for 5 minutes.
-
Calibrate the aggregometer by setting 0% aggregation with the PRP sample and 100% aggregation with a PPP sample.
-
Add 5 µL of your test compound solution (or DMSO as a vehicle control) to the PRP cuvette.
-
Incubate for a predefined period (e.g., 3-5 minutes) to allow the inhibitor to interact with the platelets.
-
Initiate the aggregation by adding a specific volume of ADP solution to achieve a final concentration that induces sub-maximal aggregation (e.g., 5-10 µM).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition for each compound concentration relative to the vehicle control: % Inhibition = (1 - (Max Aggregation_Compound / Max Aggregation_Control)) * 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
-
Section 4: Data Interpretation and SAR Insights
The relationship between the structure of thienopyridine analogs and their biological activity is complex. The following table summarizes general SAR trends observed for P2Y12 receptor antagonists.
| Structural Region | Modification | General Impact on Activity | Rationale/Comments |
| Thiophene Ring | Substitution at the 2-position (e.g., with an ester) | Crucial for Activity | This position is involved in the metabolic activation to the reactive thiol metabolite. Modifications here directly impact the formation of the active drug.[5] |
| Pyridine Nitrogen | N-alkylation with substituted phenyl rings | Modulates Potency & PK | The nature of the substituent on the phenyl ring (e.g., ortho-fluoro in clopidogrel) can influence metabolic pathways and overall conformation.[12] |
| Ester Group | Replacement with other hydrolyzable groups | Can alter metabolic rate | Changing the ester to, for example, an amide or another labile group, will change the rate and pathway of prodrug activation. |
| Core Scaffold | Bioisosteric replacement (e.g., thieno[3,2-c]pyridine vs. thieno[2,3-b]pyridine) | Can significantly alter activity and selectivity | The geometry of the fused ring system is critical for proper orientation in the P2Y12 binding pocket. Some isomers are more active than others.[11][13] |
| Stereochemistry | Introduction of chiral centers | Often stereospecific | The active metabolite of clopidogrel is a specific stereoisomer. The biological activity often resides in only one enantiomer. |
Section 5: Visualizations and Workflows
Diagram 1: Prodrug Activation and Mechanism of Action
This diagram illustrates the essential two-step process that defines the action of thienopyridine P2Y12 inhibitors.
Caption: SAR Experimental Workflow
References
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Application. (2026, January 22). MDPI. Retrieved January 24, 2026, from [Link]
-
Hulot, J. S., Collet, J. P., & Montalescot, G. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Current Cardiology Reports, 13(5), 451–458. [Link]
-
Munchhof, M. J., Beebe, J. S., Casavant, J. M., Cooper, B. A., Doty, J. L., Higdon, R. C., Hillerman, S. M., Soderstrom, C. I., Knauth, E. A., Marx, M. A., Rossi, A. M. K., Sobolov, S. B., & Sun, J. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2020, January 1). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
The thienopyridines. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010, May 17). PubMed. Retrieved January 24, 2026, from [Link]
-
Jacobson, K. A., Paoletta, S., & Costanzi, S. (2016). State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(12), 2784–2790. [Link]
-
SAR of synthesized compounds as antiplatelet agent. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art. (2022, March 23). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II | Request PDF. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
-
New Challenges and Inspired Answers for Anticancer Drug Discovery and Development. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Scaffold hopping and bioisosteric replacements based on binding site alignments. (2016, December 29). SciSpace. Retrieved January 24, 2026, from [Link]
-
The Chemistry of Thienopyridines. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Identification of Bioisosteric Scaffolds using Scaffold Keys. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (2022, March 27). MDPI. Retrieved January 24, 2026, from [Link]
-
P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (n.d.). Jordan Journal of Chemistry (JJC). Retrieved January 24, 2026, from [Link]
-
Pretreatment with P2Y12 Inhibitor in Patients with Acute Coronary Syndromes. (2022, February 2). American College of Cardiology. Retrieved January 24, 2026, from [Link]
-
Porto, I., Giubilato, S., De Maria, G. L., Biasucci, L. M., & Crea, F. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs, 18(9), 1317–1332. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
What are P2Y12 receptor antagonists and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved January 24, 2026, from [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011, October 26). Journal of Drug Delivery and Therapeutics. Retrieved January 24, 2026, from [Link]
-
Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. (2025, January 16). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Structure of thienopyridine derivative. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Perioperative management and monitoring of antiplatelet agents: a focused review on aspirin and P2Y12 inhibitors. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Examples of bioisosteric replacement in drug development. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (2022, March 24). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Types of Heart Medications. (2025, February 27). American Heart Association. Retrieved January 24, 2026, from [Link]
-
(PDF) Potent P2Y12 Inhibitor Selection and De-Escalation Strategies in Acute Coronary Syndrome Patients Undergoing PCI: Systematic Review and Meta-analysis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Metabolic differences of current thienopyridine antiplatelet agents. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Thienopyridine Compounds Through Structural Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyridine compounds. This guide is designed to provide practical, in-depth assistance for enhancing the biological activity of this important class of molecules through structural modification. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during synthesis, purification, and biological evaluation. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid scientific principles.
Section 1: Structure-Activity Relationship (SAR) and Modification Strategies
The thienopyridine scaffold is a versatile platform for developing therapeutics targeting a range of biological processes, most notably as antiplatelet agents, but also as anticancer and anti-inflammatory compounds.[1] Understanding the relationship between a compound's structure and its biological activity is paramount for successful drug design.
Frequently Asked Questions (FAQs): SAR and Modification
Q1: What are the key structural features of thienopyridine compounds that I should focus on for modification to enhance antiplatelet activity?
A1: The antiplatelet activity of many thienopyridines, such as clopidogrel and prasugrel, stems from their ability to act as antagonists of the P2Y12 receptor on platelets.[2] These are often prodrugs that require metabolic activation to an active thiol metabolite which then irreversibly binds to the receptor.[2] Key areas for modification include:
-
The Ester Group: This is a common site for modification to alter the metabolic activation pathway. For instance, creating amino acid prodrugs can modulate the rate of hydrolysis and subsequent activation, potentially balancing efficacy with bleeding risk.[2]
-
The Thiophene Ring: Substitutions on the thiophene ring can influence electronic properties and interactions with metabolizing enzymes (cytochrome P450s) and the target receptor.[3]
-
The Tetrahydropyridine Ring: Modifications here can affect the overall conformation of the molecule and its fit within the P2Y12 receptor binding pocket.
Q2: My structural modifications have led to a complete loss of activity. What are the likely reasons?
A2: A complete loss of activity often points to a critical disruption of a key pharmacophoric element. Consider the following:
-
Steric Hindrance: A bulky substituent may have been introduced near a crucial binding region, preventing proper interaction with the target protein.
-
Electronic Effects: Altering the electronic nature of the aromatic rings can impact pi-pi stacking or other electronic interactions essential for binding.
-
Metabolic Inactivation: The modification may have inadvertently created a new site for rapid metabolic inactivation, preventing the active form of the drug from reaching its target.
-
Disruption of Prodrug Activation: If you are working with a prodrug, the modification may be hindering the necessary enzymatic conversion to the active metabolite.
A systematic approach to SAR, where single, small changes are made at a time, can help pinpoint the reason for the loss of activity.
Q3: How can I rationally design modifications to improve the selectivity of my thienopyridine kinase inhibitor?
A3: Improving kinase selectivity is a common challenge. Here are some strategies:
-
Exploit Unique Gatekeeper Residues: Analyze the ATP-binding pocket of your target kinase and compare it to off-target kinases. If there are differences in the "gatekeeper" residue (a key residue controlling access to a hydrophobic pocket), design modifications that specifically interact with the gatekeeper of your target kinase.
-
Target Allosteric Sites: Instead of competing with ATP, consider designing compounds that bind to allosteric sites unique to your target kinase. This can lead to much higher selectivity.
-
Computational Modeling: Use molecular docking and molecular dynamics simulations to predict how your modified compounds will bind to both the target and off-target kinases. This can help you prioritize which compounds to synthesize.
-
Selectivity Score (S): Quantify the selectivity of your inhibitors by calculating a selectivity score. This is determined by dividing the number of kinases that bind with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested. A lower score indicates higher selectivity.[4]
Section 2: Synthesis and Purification Troubleshooting
The synthesis of novel thienopyridine derivatives can be a multi-step process with potential pitfalls. Below are common issues and their solutions.
Troubleshooting Guide: Synthesis
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield in Gewald Reaction | 1. Impure Starting Materials: Contaminants in the ketone/aldehyde, active methylene nitrile, or elemental sulfur can inhibit the reaction.[5] 2. Inactive Base/Catalyst: The base (e.g., morpholine, triethylamine) is crucial for the initial condensation. An old or degraded base will be ineffective.[5] 3. Incorrect Reaction Temperature: The reaction is temperature-sensitive. 4. Moisture Contamination: Water can interfere with the reaction intermediates.[5] | 1. Purify Starting Materials: Ensure all reagents are of high purity. Recrystallize or distill if necessary. 2. Use Fresh Base: Use a freshly opened bottle of the base or distill it before use. 3. Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrates. 4. Use Anhydrous Conditions: Dry solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unexpected Side Products in Vilsmeier-Haack Reaction | 1. Multiple Reactive Sites: The substrate may have more than one site susceptible to formylation. 2. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition or rearrangement. 3. Unintended Cyclizations: The Vilsmeier-Haack reagent can sometimes promote unexpected cyclization reactions.[6] | 1. Protecting Groups: Use protecting groups to block other reactive sites on your starting material. 2. Milder Conditions: Try running the reaction at a lower temperature or for a shorter duration. Microwave-assisted synthesis can sometimes provide better control and higher yields in shorter times.[7] 3. Careful Substrate Design: Analyze the potential for intramolecular reactions in your substrate and modify the structure if necessary. |
| Difficulty in Isolating the Final Product | 1. Product is Highly Polar: The product may be difficult to extract from an aqueous workup or may streak on silica gel. 2. Formation of an Emulsion During Workup: This can make layer separation challenging. 3. Product is an Oil: Difficulty in inducing crystallization. | 1. Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC or flash chromatography is often more effective than normal-phase silica gel chromatography.[8] 2. Break the Emulsion: Try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[8] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent. |
Experimental Protocol: A General Multicomponent Synthesis of a Thieno[2,3-b]pyridine Scaffold
This protocol is a generalized example of a one-pot synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.[8]
Section 3: Biological Evaluation Troubleshooting
Evaluating the biological activity of your newly synthesized thienopyridine compounds is a critical step. Below are common challenges and solutions for antiplatelet and anticancer assays.
Troubleshooting Guide: Biological Assays
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent Results in Antiplatelet Aggregation Assays (e.g., Light Transmission Aggregometry - LTA) | 1. Pre-analytical Variables: Platelet count in the sample, presence of interfering drugs (e.g., NSAIDs), or a high-fat meal consumed by the donor can all affect results.[9] 2. Incorrect Platelet Count: LTA is not recommended for platelet counts below 150 G/L.[10] 3. Compound Solubility: The compound may not be fully dissolved in the assay buffer, leading to variable effective concentrations. | 1. Standardize Sample Collection: Ensure donors have not taken interfering medications and have fasted.[9] 2. Check Platelet Count: Always perform a complete blood count on the sample before proceeding with LTA.[10] 3. Improve Solubility: Use a co-solvent like DMSO (ensure the final concentration is non-toxic to cells), or consider formulating the compound with a solubilizing agent. |
| False Positives in MTT Cytotoxicity Assays | 1. Direct Reduction of MTT: Some compounds, particularly those with reducing properties, can directly reduce the MTT reagent to formazan, leading to a false signal of cell viability even when cells are dead.[11][12] 2. Interference with Formazan Crystal Solubilization: The compound may interfere with the solubilization of the formazan crystals. | 1. Run a Cell-Free Control: Always include a control well with your compound and MTT reagent in the absence of cells. If a color change occurs, your compound is directly reducing MTT.[13] 2. Use an Alternative Assay: Consider using an alternative viability assay that is less prone to this interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay.[11] |
| No In Vitro Activity Despite Predicted Binding (Prodrugs) | 1. Lack of Metabolic Activation: Standard in vitro cell-based assays often lack the necessary cytochrome P450 enzymes to convert the prodrug to its active form.[3] | 1. Use Liver Microsomes: Pre-incubate your compound with liver microsomes (e.g., human or rat) and an NADPH regenerating system to generate the active metabolite before adding it to your assay. 2. Use Metabolically Competent Cells: Employ cell lines that have been engineered to express the relevant CYP450 enzymes. |
| Compound Instability in Assay Media | 1. Hydrolysis or Oxidation: The compound may be unstable in the aqueous, neutral pH environment of the cell culture media, leading to degradation over the course of the experiment.[14][15] | 1. Assess Stability: Use HPLC or LC-MS to assess the stability of your compound in the assay media over the time course of your experiment. 2. Modify Experimental Design: If the compound is unstable, consider shorter incubation times or replenishing the compound during the experiment. |
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Collect whole blood in sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. Add your thienopyridine compound (or vehicle control) and incubate for a specified time.
-
Initiate Aggregation: Add a platelet agonist, such as ADP, and record the change in light transmission over time.
-
Data Analysis: Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of your compound to the vehicle control.
Section 4: Visualizing Key Concepts and Workflows
Diagrams
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2019). Turkish Journal of Biology. Retrieved January 24, 2026, from [Link]
-
Cytochrome P450-activated prodrugs. (2013). Future Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Platelet Function Testing: Light Transmission Aggregometry. (2022). Practical-Haemostasis.com. Retrieved January 24, 2026, from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Waters. Retrieved January 24, 2026, from [Link]
-
Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Biochemical Journal. Retrieved January 24, 2026, from [Link]
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). PubMed. Retrieved January 24, 2026, from [Link]
-
Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor. (2021). Platelets. Retrieved January 24, 2026, from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). Science Signaling. Retrieved January 24, 2026, from [Link]
-
Any advice on a MTT assay false positive result? (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.). IntechOpen. Retrieved January 24, 2026, from [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (2005). Molecules. Retrieved January 24, 2026, from [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2004). Journal of Agricultural and Food Chemistry. Retrieved January 24, 2026, from [Link]
-
Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017). Mini-Reviews in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science. Retrieved January 24, 2026, from [Link]
-
The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2019). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 24, 2026, from [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1993). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
-
Light Transmission Aggregometry. (2014). The Hematologist. Retrieved January 24, 2026, from [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Chromatography A. Retrieved January 24, 2026, from [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). Molecules. Retrieved January 24, 2026, from [Link]
-
Light transmission aggregometry in the diagnosis of thrombocytopathy. (2023). Via Medica Journals. Retrieved January 24, 2026, from [Link]
-
Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved January 24, 2026, from [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics. Retrieved January 24, 2026, from [Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
-
SAR: Structure Activity Relationships. (n.d.). CDD Vault. Retrieved January 24, 2026, from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). Figshare. Retrieved January 24, 2026, from [Link]
-
Scheme-1 3-Acetyl-2-aminothiophenes undergo Vilsmeier-Haack type reaction to form thienopyridines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. (2024). Critical Reviews in Clinical Laboratory Sciences. Retrieved January 24, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. Retrieved January 24, 2026, from [Link]
-
QSAR analysis on a large and diverse set of potent phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors using MLR and ANN methods. (2017). PubMed Central. Retrieved January 24, 2026, from [Link]
-
(PDF) The Chemistry of Thienopyridines. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). MDPI. Retrieved January 24, 2026, from [Link]
-
Antithrombotic Polymers: A Narrative Review on Current and Future Strategies for Their Design, Synthesis, and Application. (2026). MDPI. Retrieved January 24, 2026, from [Link]
-
Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. (2022). International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome P450-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
- 14. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. figshare.com [figshare.com]
Technical Support Center: Optimizing Kinase Inhibition Assays for Novel Thienopyridine Inhibitors
Welcome to the technical support center for optimizing kinase inhibition assays with a focus on novel thienopyridine inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and troubleshooting. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with thienopyridine kinase inhibitors.
Q1: What are the primary mechanisms of action for thienopyridine inhibitors that I should be aware of when setting up my kinase assay?
A1: Thienopyridines are a class of compounds known to act as antiplatelet agents by irreversibly inhibiting the P2Y12 receptor.[1][2] However, novel thienopyridine derivatives are being explored as inhibitors for various kinases.[3] It is crucial to understand that thienopyridines are often prodrugs, requiring metabolic activation by cytochrome P450 (CYP) enzymes to become active.[4]
When working with these inhibitors in in vitro kinase assays, it's important to consider:
-
Direct Inhibition vs. Prodrug Activation: Determine if your novel thienopyridine compound is the active inhibitor or if it requires metabolic activation. Most standard biochemical kinase assays use purified enzymes and will not contain the necessary CYP enzymes for activation.[5] If you are working with a prodrug, you may need to synthesize the active metabolite or use a cell-based assay.
-
Mechanism of Inhibition: Understanding whether the inhibitor is ATP-competitive, non-competitive, or allosteric is critical for assay design.[6] This will influence the optimal ATP concentration to use in your assay. For ATP-competitive inhibitors, the apparent IC50 will increase with higher ATP concentrations.[7]
Q2: How do I choose the most appropriate kinase assay platform for my thienopyridine inhibitor screening?
A2: The choice of assay platform depends on your specific research goals, such as high-throughput screening (HTS) or detailed kinetic analysis.[8] Here's a breakdown of common platforms:
| Assay Platform | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) | Measures ATP depletion or ADP formation.[5] | Simple "add-mix-read" format, suitable for HTS.[7] | Indirect measurement, susceptible to interference from compounds that affect luciferase. |
| Fluorescence-Based (e.g., TR-FRET, FP) | Uses fluorescently labeled substrates or antibodies to detect phosphorylation.[9] | High sensitivity, allows for miniaturization.[10] | Potential for autofluorescence or quenching by test compounds.[9] |
| Radiometric Assays | Measures the incorporation of 32P or 33P from radiolabeled ATP into a substrate. | Direct measurement of kinase activity, considered a "gold standard".[8] | Requires handling of radioactive materials and specialized equipment.[7] |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on charge or size.[9] | Can provide information on substrate conversion. | May not be suitable for all kinases or substrates. |
For initial HTS of novel thienopyridine inhibitors, luminescence or fluorescence-based assays are often preferred due to their speed and scalability.[8]
Q3: What is the optimal ATP concentration to use in my kinase inhibition assay?
A3: The ATP concentration is a critical parameter that can significantly impact your results, especially for ATP-competitive inhibitors.
-
For IC50 Determination: It is common practice to use an ATP concentration at or near the Michaelis constant (Km) of the kinase for ATP. This provides a good balance for detecting inhibitors of varying potencies.[11]
-
To Mimic Physiological Conditions: For more physiologically relevant data, you can use an ATP concentration that reflects intracellular levels (typically 1-10 mM).[8] However, be aware that this will make it more challenging to identify all but the most potent ATP-competitive inhibitors.
-
Distinguishing Inhibition Mechanisms: Varying the ATP concentration can help elucidate the mechanism of action.[6] For an ATP-competitive inhibitor, the IC50 will increase as the ATP concentration increases. For a non-competitive inhibitor, the IC50 will remain relatively constant.[7]
Q4: How can I minimize the impact of DMSO on my kinase assay results?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving test compounds, but it can affect kinase activity.[9]
-
Concentration Matters: Aim to keep the final DMSO concentration in your assay as low as possible, typically below 1%. Some studies have shown that DMSO can stimulate the activity of certain tyrosine kinases.[12] It is essential to determine the maximum DMSO concentration that does not significantly affect your specific kinase's activity.[13]
-
Consistent Controls: Ensure that all wells, including your positive and negative controls, contain the same final concentration of DMSO.[13] This will help to normalize any solvent effects.
-
Solubility Issues: If your thienopyridine compounds have poor aqueous solubility, this can lead to inaccurate results.[3] Consider using alternative solvents or formulation strategies if solubility in the presence of low DMSO concentrations is an issue.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: High variability between replicate wells and poor Z'-factor.
The Z'-factor is a statistical measure of assay quality, with a value > 0.5 generally considered acceptable for HTS. A low Z'-factor indicates high variability and a small dynamic range.
Possible Causes & Solutions:
-
Inconsistent Reagent Dispensing:
-
Solution: Use calibrated multichannel pipettes or automated liquid handlers. Ensure proper mixing of all reagents before dispensing.
-
-
Edge Effects:
-
Solution: Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation.
-
-
Suboptimal Reagent Concentrations:
-
Assay Drift:
-
Solution: Minimize the time between the first and last plate reads. If performing a large screen, consider reading plates in smaller batches.
-
Problem 2: My thienopyridine inhibitor shows high potency in the biochemical assay but is inactive in cell-based assays.
This is a common challenge in drug discovery, often referred to as a lack of "cell-to-biochem" correlation.[14]
Possible Causes & Solutions:
-
Cell Permeability:
-
Solution: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider modifying the chemical structure to improve its physicochemical properties.
-
-
Prodrug Activation Requirement:
-
Solution: As mentioned in FAQ 1, your thienopyridine may be a prodrug that requires metabolic activation.[4] Test your compound in a cell line that expresses the necessary CYP enzymes or use liver microsomes to generate the active metabolite for testing.
-
-
Efflux Pumps:
-
Solution: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. Co-incubate with a known efflux pump inhibitor to see if this restores activity.
-
-
High Intracellular ATP Concentration:
-
Solution: The high concentration of ATP in cells (1-10 mM) can outcompete ATP-competitive inhibitors, leading to a significant decrease in apparent potency compared to a biochemical assay performed at a lower ATP concentration.[8]
-
-
Off-Target Effects in Cells:
-
Solution: The compound may have off-target effects in the complex cellular environment that mask its intended activity. Perform broader profiling to identify potential off-target interactions.
-
Problem 3: The IC50 value for my inhibitor is not reproducible between experiments.
Possible Causes & Solutions:
-
Inconsistent Assay Conditions:
-
Solution: Ensure that all assay parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.[9]
-
-
Enzyme Activity Variation:
-
Solution: The activity of your kinase preparation can vary between batches. Always qualify a new batch of enzyme by running a known reference inhibitor to ensure its performance is consistent.[8]
-
-
Compound Instability:
-
Solution: Your thienopyridine inhibitor may be unstable in the assay buffer. Assess the compound's stability over the course of the experiment.
-
-
Inaccurate IC50 Curve Fitting:
-
Solution: Use a sufficient number of data points (typically 8-12) to generate a complete dose-response curve. Ensure your curve fitting software is appropriate for your data and that the top and bottom of the curve are well-defined.
-
Section 3: Experimental Protocols & Workflows
Protocol: Determining the Mechanism of Action (ATP Competition)
This protocol will help you determine if your thienopyridine inhibitor is ATP-competitive.
-
Prepare Reagents:
-
Prepare a dilution series of your thienopyridine inhibitor.
-
Prepare multiple concentrations of ATP, typically ranging from 0.1x Km to 10x Km.
-
-
Set up the Kinase Reaction:
-
In a multi-well plate, add your kinase and substrate.
-
Add the diluted inhibitor to the appropriate wells.
-
Initiate the reaction by adding the different concentrations of ATP.
-
-
Incubate and Detect:
-
Data Analysis:
-
Generate dose-response curves for your inhibitor at each ATP concentration.
-
Calculate the IC50 value for each curve.
-
Plot the IC50 values as a function of the ATP concentration. A linear increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive inhibitor.
-
Workflow: Troubleshooting Poor "Cell-to-Biochem" Correlation
This workflow provides a systematic approach to investigating discrepancies between biochemical and cellular assay results.
Caption: Troubleshooting workflow for poor cell-to-biochem correlation.
Section 4: Visualizing Key Concepts
Diagram: Kinase Inhibition Assay Principle
This diagram illustrates the general principle of a kinase inhibition assay where the signal is inversely proportional to kinase activity.
Caption: General principle of a kinase inhibition assay.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
PubMed. (n.d.). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Retrieved from [Link]
-
PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
PubMed. (n.d.). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Retrieved from [Link]
-
Biochemistry. (n.d.). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Retrieved from [Link]
-
PubMed Central. (n.d.). Is platelet inhibition due to thienopyridines increased in elderly patients, in patients with previous stroke and patients with low body weight as a possible explanation of an increased bleeding risk?. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2011, October 26). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Retrieved from [Link]
-
AACR. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
-
PubMed. (n.d.). The thienopyridines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). DMSO inhibits MAP kinase activation. A, Stimulation with TNF-leads to.... Retrieved from [Link]
-
PubMed. (n.d.). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. Retrieved from [Link]
-
Oxford Academic. (2006, October 1). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Retrieved from [Link]
-
PubMed Central. (n.d.). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Retrieved from [Link]
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
-
Oxford Academic. (n.d.). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Cortisol assay using Cisbio HTRF kit. Retrieved from [Link]
-
ResearchGate. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com.br [promega.com.br]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. news-medical.net [news-medical.net]
- 12. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Thienopyridine Analogs as Anticancer Agents: From Antiplatelet to Antineoplastic
Introduction: Repurposing a Classic Scaffold for Oncology
Thienopyridines, a class of heterocyclic compounds, are most widely recognized for their potent antiplatelet activity.[1][2] Drugs such as clopidogrel, ticlopidine, and prasugrel are mainstays in cardiovascular medicine, primarily functioning as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[3][4] This inhibition prevents platelet activation and aggregation, crucial steps in the pathophysiology of thrombotic events.[3] However, a growing body of preclinical and clinical evidence has illuminated a fascinating secondary role for these agents: the potential to combat cancer.[2][5]
The link between platelets and cancer is well-established; platelets can facilitate tumor growth, angiogenesis, and metastasis.[5][6][7] By interacting with and shielding tumor cells, platelets promote their survival in circulation and extravasation to distant sites.[7] This intricate relationship provides a strong rationale for investigating antiplatelet agents as repurposed anticancer therapeutics.[8][9] This guide provides a comparative analysis of key thienopyridine analogs, examining their mechanisms of action, preclinical efficacy, and the experimental methodologies used to validate their potential in oncology.
The P2Y12 Receptor: A Nexus of Thrombosis and Tumorigenesis
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, triggers a signaling cascade critical for platelet aggregation.[6][10] Emerging research has demonstrated that this receptor is not exclusive to platelets and is expressed on various cancer cells. Activation of P2Y12R on tumor cells can promote angiogenesis, cell proliferation, and resistance to therapy, making it a viable target for cancer treatment.[6][10] Thienopyridine analogs, by irreversibly blocking this receptor, can disrupt these pro-tumorigenic signals.[3]
Caption: P2Y12 receptor signaling pathway and point of inhibition by thienopyridine analogs.
Comparative Analysis of Key Thienopyridine Analogs
While sharing a common core structure, thienopyridine analogs exhibit distinct pharmacological profiles and, consequently, varying potential as anticancer agents.
Ticlopidine
Ticlopidine is a first-generation thienopyridine.[11] Its use has been largely superseded by newer agents due to a higher incidence of hematological side effects. However, it serves as an important benchmark. Studies have shown that ticlopidine can exert cytotoxic effects in various cancer cell lines.[2] Its anticancer activity may not be solely dependent on P2Y12 inhibition; evidence suggests it can modulate the unfolded protein response (UPR) by interacting with the Sigma-1 receptor (S1R), an action that can counteract endoplasmic reticulum (ER) stress, a state often exploited by cancer cells for survival.[2]
Long-term carcinogenicity studies in rodents did not find ticlopidine to be tumorigenic.[12]
Clopidogrel
Clopidogrel, a second-generation analog, is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes.[1] It is one of the most extensively studied thienopyridines in the context of cancer. Preclinical studies have demonstrated that clopidogrel can reduce tumor growth and metastasis in animal models of pancreatic, colon, and prostate cancer.[1] The mechanism is largely attributed to the inhibition of platelet activity, which in turn reduces the formation of tumor cell-platelet aggregates and modulates the tumor vasculature.[1][5]
However, the role of clopidogrel is complex and can be context-dependent. Some studies suggest that its efficacy can be influenced by the specific chemotherapeutic agents it is combined with. For instance, clopidogrel was found to enhance the antitumor activity of 5-fluorouracil and cyclophosphamide but decrease the activity of doxorubicin and cisplatin in mouse models.[1][13] This highlights the critical need for careful evaluation of combination therapies.
Prasugrel
Prasugrel is a third-generation thienopyridine with more potent and predictable P2Y12 inhibition compared to clopidogrel. While effective as an antiplatelet agent, its role in cancer is controversial. Data from the TRITON-TIMI 38 clinical trial, which compared prasugrel to clopidogrel, revealed a concerning signal of an increased risk of new solid tumors, particularly colon cancer, in patients treated with prasugrel.[14][15]
The reasons for this potential association are not fully understood.[16] Hypotheses include direct drug effects, modulation of tumor growth, or enhanced detection of occult cancers due to a higher bleeding risk.[15][16] Conversely, some animal studies have not shown a promotional effect on metastasis with prasugrel, in contrast to clopidogrel, suggesting the mechanism may be complex and species- or model-dependent.[17] This controversy underscores the need for further research to clarify the benefit-risk profile of potent P2Y12 inhibitors in oncology.[16][18]
Novel Thienopyridine and Thienopyrimidine Analogs
Research is ongoing to develop novel analogs with improved anticancer efficacy and safety profiles. For example, specific thieno[2,3-c]pyridine derivatives have been synthesized and screened for anticancer activity, identifying compounds with potent inhibitory effects against breast, head and neck, and colorectal cancer cell lines.[19][20] The mechanism of some of these novel compounds appears to be distinct from P2Y12 inhibition, involving targets like Heat shock protein 90 (Hsp90), a key chaperone for many oncoproteins.[19][20] Furthermore, the related thienopyrimidine scaffold is also being extensively explored for developing kinase inhibitors for cancer therapy.[21][22]
Quantitative Data Summary
The following table summarizes representative preclinical data for thienopyridine analogs against various cancer cell lines. It is important to note that experimental conditions can vary significantly between studies.
| Analog | Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| Clopidogrel | Breast, Colorectal, Prostate | 4T1, MC38, TRAMP-C2 (in vivo) | Tumor Growth/Metastasis | Tumor Volume / Metastatic Nodules | Variable efficacy depending on co-administered chemo | [13] |
| Ticlopidine | Various | A549, HeLa, MCF-7, etc. | Cytotoxicity | Cell Viability | Cytotoxic effects observed after 48h | [2] |
| Novel Thieno[2,3-c]pyridine (Compound 6i) | Head & Neck | HSC3 | MTT Assay | IC50 | 10.8 µM | [19][20] |
| Novel Thieno[2,3-c]pyridine (Compound 6i) | Breast | T47D | MTT Assay | IC50 | 11.7 µM | [19][20] |
| Novel Thieno[2,3-c]pyridine (Compound 6i) | Colorectal | RKO | MTT Assay | IC50 | 12.4 µM | [19][20] |
Key Experimental Protocols
Evaluating the anticancer potential of thienopyridine analogs requires a series of robust in vitro and in vivo assays.[23][24] These protocols form the foundation for drug discovery and preclinical validation.[24][25]
Caption: A generalized workflow for screening thienopyridine analogs for anticancer activity.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the determination of the drug's cytotoxic or cytostatic effects.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyridine analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Thus, PI staining indicates loss of membrane integrity, a feature of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thienopyridine analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Analysis: Quantify the cell populations in four quadrants:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
Conclusion and Future Directions
The repurposing of thienopyridine analogs presents a promising, albeit complex, avenue for cancer therapy.[9][26] While the anti-metastatic effects of P2Y12 inhibition via clopidogrel are supported by a solid preclinical foundation, the potential risks associated with more potent agents like prasugrel warrant caution and further investigation.[1][15] The development of novel analogs that target other cancer-relevant pathways, such as Hsp90, may offer a way to harness the therapeutic potential of the thienopyridine scaffold while mitigating mechanism-based toxicities.[19][20]
Future research should focus on elucidating the precise molecular mechanisms underlying the divergent effects of different analogs, identifying predictive biomarkers to select patient populations most likely to benefit, and rationally designing clinical trials to evaluate these agents in combination with standard-of-care chemotherapies and immunotherapies.
References
-
Kowalska, M. A., et al. (2017). Clopidogrel in a combined therapy with anticancer drugs—effect on tumor growth, metastasis, and treatment toxicity: Studies in animal models. PLoS ONE, 12(12), e0188540. [Link]
-
Gremmel, T., & Frelinger, A. L. (2016). Antiplatelet agents for cancer treatment: a real perspective or just an echo from the past? Postepy w Kardiologii Interwencyjnej, 12(3), 193–202. [Link]
-
Bibi, F., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Drug Metabolism Reviews, 53(2), 293-314. [Link]
-
Serebruany, V. L. (2015). Solid cancers after antiplatelet therapy: Confirmations, controversies, and challenges. Thrombosis and Haemostasis, 114(6), 1104-1112. [Link]
-
Xi, Y., et al. (2024). Role and recent progress of P2Y12 receptor in cancer development. Purinergic Signalling. [Link]
-
Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Cancer Drug Targets, 10(5), 459–467. [Link]
-
Saeed, M., et al. (2023). Drug Repurposing for Cancer Treatment: A Comprehensive Review. Cancers, 15(15), 3951. [Link]
-
Al-Jaidi, B. A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 17(2), 160. [Link]
-
Saber, S., et al. (2022). Repurposing the Antiplatelet Agent Ticlopidine to Counteract the Acute Phase of ER Stress Condition: An Opportunity for Fighting Coronavirus Infections and Cancer. International Journal of Molecular Sciences, 23(14), 7545. [Link]
-
Healio. (2010). Link between prasugrel, cancer examined. Healio. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Chambers, B. N. (2020). Repurposing Antiplatelet Drugs to Treat Platelet Mediated Metastasis. eGrove, University of Mississippi. [Link]
-
Al-Jaidi, B. A., et al. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
-
Kowalska, M. A., et al. (2017). Clopidogrel in a combined therapy with anticancer drugs-effect on tumor growth, metastasis, and treatment toxicity: Studies in animal models. PubMed. [Link]
-
Wikipedia. (2023). Ticlopidine. Wikipedia. [Link]
-
Un-Kai, M., & Huang, P.-H. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(3), 1836. [Link]
-
Amalia, C., et al. (2018). P2Y12 Receptors in Tumorigenesis and Metastasis. Frontiers in Pharmacology, 9, 75. [Link]
-
U.S. Food and Drug Administration. (2008). EFFIENT™ (prasugrel hydrochloride) Tablets. FDA. [Link]
-
Xi, Y., et al. (2024). Role and recent progress of P2Y12 receptor in cancer development. PubMed. [Link]
-
Wang, Y., et al. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Current Drug Delivery, 16(3), 209-217. [Link]
-
Kariyappa, M. K., & Ajjan, R. A. (2001). The efficacy and potency of antiplatelet activity of ticlopidine is increased by aspirin. Platelets, 12(7), 415-420. [Link]
-
ResearchGate. (2014). Does clopidogrel have a similar role to play as aspirin in the prevention of cancer? ResearchGate. [Link]
-
Goya, P., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(24), 5957. [Link]
-
El-Gamal, M. I., & Jalil, M. A. (2020). Aspirin and antiplatelet treatments in cancer. Blood, 135(11), 787-797. [Link]
-
Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 177. [Link]
-
Drugs.com. (2023). Ticlopidine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Freshney, R. I. (2005). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
Care Oncology. (2024). Repurposing Drugs: A Cost-Effective Strategy for Cancer Treatment. Care Oncology. [Link]
-
Patella, R., et al. (2019). Clopidogrel Treatment Is Associated with a Decrease in Cancer Incidence. ResearchGate. [Link]
-
Sasikumar, S. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Wikipedia. (2023). P2Y12. Wikipedia. [Link]
-
Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 543-565. [Link]
-
Angiolillo, D. J., et al. (2014). Prasugrel Plus Aspirin Beyond 12 Months Is Associated With Improved Outcomes After Taxus Liberté Paclitaxel-Eluting Coronary Stent Placement. Circulation, 130(24), 2164-2174. [Link]
-
He, W., et al. (2011). P2Y12 Is Involved in Cancer Metastasis. Blood, 118(21), 373. [Link]
-
National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Division of Cancer Prevention. [Link]
-
Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. [Link]
-
Zhang, S., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 129, 118109. [Link]
-
Serebruany, V. L. (2009). Aggressive chronic platelet inhibition with prasugrel and increased cancer risks: revising oral antiplatelet regimens? Fundamental & Clinical Pharmacology, 23(4), 517-520. [Link]
Sources
- 1. Clopidogrel in a combined therapy with anticancer drugs—effect on tumor growth, metastasis, and treatment toxicity: Studies in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing the Antiplatelet Agent Ticlopidine to Counteract the Acute Phase of ER Stress Condition: An Opportunity for Fighting Coronavirus Infections and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P2Y12 Receptors in Tumorigenesis and Metastasis [frontiersin.org]
- 4. P2Y12 - Wikipedia [en.wikipedia.org]
- 5. Antiplatelet agents for cancer treatment: a real perspective or just an echo from the past? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and recent progress of P2Y12 receptor in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin and antiplatelet treatments in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Repurposing for Cancer Treatment: A Comprehensive Review [mdpi.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. Role and recent progress of P2Y12 receptor in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ticlopidine - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. Clopidogrel in a combined therapy with anticancer drugs-effect on tumor growth, metastasis, and treatment toxicity: Studies in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Aggressive chronic platelet inhibition with prasugrel and increased cancer risks: revising oral antiplatelet regimens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Link between prasugrel, cancer examined [healio.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Solid cancers after antiplatelet therapy: Confirmations, controversies, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. noblelifesci.com [noblelifesci.com]
- 25. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 26. Repurposing Drugs: A Cost-Effective Strategy for Cancer Treatment [honcology.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Thienopyridine Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Thienopyridine Drug Development
Thienopyridines, such as the widely prescribed antiplatelet agents clopidogrel and prasugrel, are cornerstone therapies in cardiovascular medicine. Their primary mechanism of action involves the irreversible antagonism of the P2Y12 receptor on platelets, a critical step in mitigating thrombotic events.[1][2] These agents are prodrugs, requiring metabolic activation to their active thiol metabolites to exert their therapeutic effects.[2] While their efficacy in preventing platelet aggregation is well-documented, the intrinsic reactivity of their active metabolites raises a critical question for drug developers: what other proteins, particularly kinases, might these compounds interact with?
Undisclosed off-target interactions can lead to unforeseen side effects or even present opportunities for drug repurposing.[3][4] Given the structural homology within the ATP-binding site of the human kinome, kinase inhibitors often exhibit polypharmacology.[4][5] Therefore, a comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true mechanism of action and its potential clinical implications.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the kinase cross-reactivity of thienopyridine inhibitors. We will delve into the "why" behind experimental choices, offering field-proven insights into designing and executing robust profiling strategies.
The Thienopyridine-Kinase Interaction Landscape: A Rationale for Profiling
While the primary target of clinically approved thienopyridines is the P2Y12 receptor, the thienopyridine scaffold itself has been successfully employed in the development of potent kinase inhibitors.[6][7][8] This inherent potential for kinase interaction necessitates a thorough investigation of off-target effects for any thienopyridine-based therapeutic. The active metabolites of drugs like clopidogrel and prasugrel are reactive species, designed to form a covalent bond with a cysteine residue on the P2Y12 receptor.[9] This reactivity profile warrants a broad assessment of potential interactions with kinases, many of which also possess reactive cysteine residues within or near their ATP-binding pockets.
Comparative Methodologies for Kinase Cross-Reactivity Profiling
Choosing the right profiling platform is a critical decision driven by the stage of drug development, the specific questions being asked, and available resources. Here, we compare three powerful and widely adopted techniques: KINOMEscan™, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics (Kinobeads).
Methodology Comparison at a Glance
| Feature | KINOMEscan™ (Competition Binding Assay) | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) |
| Principle | In vitro competition binding between test compound and an immobilized ligand for a panel of kinases. | Ligand-induced thermal stabilization of proteins in a cellular context. | Affinity capture of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors. |
| Format | Cell-free, purified kinase domains. | Intact cells or cell lysates. | Cell lysates. |
| Readout | Quantitative PCR (qPCR) of a DNA tag on the kinase. | Western blot, ELISA, or mass spectrometry. | Quantitative mass spectrometry. |
| Primary Output | Dissociation constants (Kd) or percent inhibition. | Thermal shift (ΔTm) or isothermal dose-response. | IC50 values or relative abundance changes. |
| Key Advantage | High-throughput, broad kinome coverage, quantitative binding affinity. | Measures target engagement in a physiological context (intact cells). | Unbiased identification of kinase targets and their relative binding affinities in a complex proteome. |
| Key Limitation | In vitro format may not fully reflect cellular activity. | Lower throughput for single-target validation, indirect measure of binding. | Requires cell lysis, potential for artifacts from protein complexes disruption. |
Choosing the Right Tool for the Job: A Causal Framework
The selection of a profiling method is not arbitrary; it is a strategic choice based on the desired experimental outcome.
Experimental Deep Dive: Protocols and Data Interpretation
KINOMEscan™: High-Throughput Affinity Screening
Causality Behind the Method: KINOMEscan™ is predicated on a competition binding assay, providing a direct, quantitative measure of a compound's interaction with a large panel of purified kinases.[10] This method is ideal for early-stage discovery to rapidly assess the selectivity of a compound across the kinome and identify potential off-targets with high sensitivity.[11]
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An active-site directed ligand is immobilized on a solid support.
-
Competition Assay: The test compound (thienopyridine active metabolite) is incubated with the tagged kinase and the immobilized ligand.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Washing: Unbound components are washed away, leaving only the kinase-ligand complexes bound to the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag. A reduction in the qPCR signal compared to a DMSO control indicates that the test compound has displaced the immobilized ligand and is binding to the kinase.
The results are typically presented as percent of control, where a lower percentage indicates stronger binding. This can be used to calculate a dissociation constant (Kd).
Table 1: Illustrative KINOMEscan™ Data for a Hypothetical Thienopyridine Active Metabolite
| Kinase Target | Percent of Control (%) | Selectivity Score (S-Score) |
| P2Y12 (Control) | 0.1 | 10 |
| VEGFR2 | 5.2 | 1 |
| PDGFRβ | 8.9 | 1 |
| c-Src | 35.0 | 0.1 |
| LCK | 42.1 | 0.1 |
| EGFR | 88.5 | 0 |
| ... (400+ other kinases) | >90 | 0 |
Data is for illustrative purposes only.
The TREEspot™ visualization provides an intuitive representation of the data, where hits are represented as circles on a phylogenetic tree of the human kinome. The size of the circle corresponds to the binding affinity.[10]
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context
Causality Behind the Method: CETSA is based on the principle that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature (Tm).[12] This allows for the direct assessment of target engagement within intact cells, providing a more physiologically relevant measure of a compound's interaction with its targets.[12]
-
Cell Treatment: Intact cells are incubated with the thienopyridine active metabolite at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).[13]
-
Cell Lysis: The cells are lysed, and the soluble and aggregated protein fractions are separated by centrifugation.
-
Protein Quantification: The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting, ELISA, or mass spectrometry.[14]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[15] For quantitative comparisons, an isothermal dose-response (ITDR) experiment is performed at a single, optimized temperature.
Table 2: Illustrative CETSA Data for a Hypothetical Thienopyridine Active Metabolite
| Kinase Target | ΔTm (°C) with Compound | Fold Stabilization |
| VEGFR2 | +4.2 | Significant |
| PDGFRβ | +3.8 | Significant |
| c-Src | +0.5 | Minimal |
| LCK | +0.3 | Minimal |
| EGFR | No significant shift | None |
Data is for illustrative purposes only.
A significant positive shift in the melting temperature (ΔTm) indicates that the compound is binding to and stabilizing the kinase in the cellular environment.
Chemical Proteomics (Kinobeads): Unbiased Profiling in a Competitive Landscape
Causality Behind the Method: Chemical proteomics with kinobeads utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate.[16] By pre-incubating the lysate with a free test compound, one can identify its targets through competition. This approach provides an unbiased view of the compound's selectivity in a complex proteome.[16]
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein complexes.
-
Competitive Binding: The lysate is incubated with the thienopyridine active metabolite at various concentrations.
-
Kinobeads Incubation: An affinity matrix of immobilized, non-selective kinase inhibitors (kinobeads) is added to the lysate.
-
Affinity Capture: The kinobeads capture kinases that are not bound to the test compound.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured kinases are then eluted.
-
Mass Spectrometry: The eluted proteins are identified and quantified using high-resolution mass spectrometry.[16]
-
Data Analysis: The abundance of each kinase in the presence of the test compound is compared to a vehicle control. A dose-dependent decrease in the amount of a kinase captured by the beads indicates that it is a target of the test compound.
Table 3: Illustrative Chemical Proteomics Data for a Hypothetical Thienopyridine Active Metabolite
| Kinase Target | IC50 (nM) | Notes |
| VEGFR2 | 75 | Potent off-target |
| PDGFRβ | 150 | Significant off-target |
| c-Src | >1000 | Weak interaction |
| LCK | >1000 | Weak interaction |
| EGFR | >10,000 | No significant interaction |
Data is for illustrative purposes only.
This method provides quantitative IC50 values for a broad range of kinases in a single experiment, offering a comprehensive view of the compound's selectivity profile within a cellular proteome.
Conclusion: A Multi-faceted Approach to Ensuring Selectivity
The cross-reactivity profiling of thienopyridine kinase inhibitors is a critical component of modern drug discovery and development. No single method provides a complete picture; rather, an integrated approach leveraging the strengths of each technique is most effective. KINOMEscan™ offers unparalleled throughput for initial broad screening, CETSA provides invaluable confirmation of target engagement in a physiological setting, and chemical proteomics delivers an unbiased, quantitative assessment of selectivity in a complex proteome. By thoughtfully applying these methodologies, researchers can gain a deep understanding of their compound's mechanism of action, anticipate potential off-target liabilities, and ultimately develop safer and more effective medicines.
References
-
Elkins, J. M., et al. (2016). Comprehensive characterisation of the Published Kinase Inhibitor Set. Nature Chemical Biology, 12(1), 9-11. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for predicting and rationalizing off-target activities of kinase inhibitors. Nature Biotechnology, 31(6), 532-540. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
-
BigOmics Analytics. (2025). MS Proteomics Data Preprocessing: Overview & Tools. BigOmics Analytics. [Link]
-
Meder, D., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1245-1253. [Link]
-
StatPearls. (2023). Prasugrel. StatPearls Publishing. [Link]
-
van der Meijden, P. E. J., & Heemskerk, J. W. M. (2019). Acquired platelet antagonism: off-target antiplatelet effects of malignancy treatment with tyrosine kinase inhibitors. Journal of Thrombosis and Haemostasis, 17(1), 10-21. [Link]
-
Al-Koussi, M., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1834. [Link]
-
Lee, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(9), 1253-1260. [Link]
-
El-Sayed, M. A., et al. (2025). Thieno[2,3-d]pyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 123, 118109. [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link]
-
El-Gazzar, A. R. B. A., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3369. [Link]
-
Dai, L., et al. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. Phytomedicine, 116, 154862. [Link]
-
Duncan, J. S., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 383-393. [Link]
-
U.S. Food and Drug Administration. (2009). Prasugrel Secondary Review. FDA. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
-
Pereillo, J. M., et al. (2002). Identification and biological activity of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288-1295. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acquired platelet antagonism: off-target antiplatelet effects of malignancy treatment with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ClinPGx [clinpgx.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 13. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiplatelet Activity of New Thienopyridine Derivatives and Clopidogrel
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the antiplatelet activity of newer thienopyridine derivatives relative to the benchmark agent, clopidogrel. We will explore the underlying mechanisms of action, present comparative experimental data, and detail the key methodologies used to assess their efficacy.
Introduction: The Critical Role of P2Y12 Receptor Antagonism
Platelets are essential for hemostasis, but their excessive activation can lead to thrombotic events such as myocardial infarction and stroke.[1] A central pathway in platelet activation is mediated by adenosine diphosphate (ADP) binding to its P2Y12 receptor.[2] This interaction triggers a signaling cascade that culminates in platelet aggregation and thrombus formation.
The thienopyridine class of drugs are P2Y12 receptor antagonists that play a crucial role in antiplatelet therapy.[2][3] For years, clopidogrel has been the most widely used thienopyridine.[2] However, its limitations, including a delayed onset of action and significant inter-patient variability in response, have driven the development of newer, more potent derivatives.[4][5] This guide will compare clopidogrel with these newer agents, focusing on the experimental data that defines their antiplatelet profiles.
Mechanism of Action: Targeting the P2Y12 Signaling Pathway
Thienopyridines are prodrugs that, after metabolic activation, irreversibly bind to the P2Y12 receptor on platelets.[3][6] This covalent bond prevents ADP from binding, thereby inhibiting platelet activation for the remainder of the platelet's lifespan (approximately 7-10 days).[6] The P2Y12 receptor is a G-protein coupled receptor that, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of key proteins that normally suppress platelet activation, ultimately leading to glycoprotein IIb/IIIa receptor activation, platelet aggregation, and degranulation.[2]
A Tale of Three Thienopyridines: Clopidogrel, Prasugrel, and Ticagrelor
While all target the same receptor, the pharmacological profiles of clopidogrel, prasugrel, and ticagrelor (a non-thienopyridine but direct-acting P2Y12 inhibitor often compared) differ significantly, primarily due to their metabolic activation pathways.
-
Clopidogrel: A second-generation thienopyridine, clopidogrel requires a two-step metabolic process in the liver, primarily involving cytochrome P450 (CYP) enzymes, including CYP2C19.[7] This reliance on CYP2C19 leads to genetic variability in patient response and numerous drug-drug interactions.[3][7]
-
Prasugrel: This third-generation thienopyridine is also a prodrug, but its activation is more efficient, involving hydrolysis by esterases followed by a single CYP-dependent step.[7][8] This results in a more rapid onset of action and more consistent and potent platelet inhibition compared to clopidogrel.[5][8]
-
Ticagrelor: Unlike the thienopyridines, ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that does not require metabolic activation to be effective.[9] This leads to a faster onset and offset of action and more consistent platelet inhibition.[9][10]
Comparative Performance Data
The following table summarizes key pharmacodynamic and clinical parameters, derived from various comparative studies.
| Feature | Clopidogrel | Prasugrel | Ticagrelor |
| Class | Thienopyridine (Prodrug) | Thienopyridine (Prodrug) | Cyclopentyltriazolopyrimidine (Direct-acting) |
| Mechanism | Irreversible P2Y12 Antagonist[2] | Irreversible P2Y12 Antagonist[11] | Reversible P2Y12 Antagonist[9] |
| Metabolic Activation | Two-step, CYP2C19 dependent[7] | One-step CYP dependent after hydrolysis[8] | Not required for activity[9] |
| Onset of Action | Slow (2-6 hours)[6] | Rapid (30 minutes)[4] | Rapid (30 minutes)[10] |
| Platelet Inhibition | Moderate and variable[5] | Potent and consistent[5][8] | Potent and consistent[10][12] |
| Offset of Action | 5-7 days[6] | 7-10 days | 3-5 days |
| Stent Thrombosis Risk | Higher (vs. newer agents) | Significantly Lower vs. Clopidogrel[13] | Lower vs. Clopidogrel |
| Major Bleeding Risk | Lower (vs. newer agents) | Significantly Higher vs. Clopidogrel[13] | Higher vs. Clopidogrel |
Experimental Methodologies for Assessing Antiplatelet Activity
Objective comparison of antiplatelet agents relies on robust, validated laboratory assays. The choice of assay depends on the specific aspect of platelet function being investigated.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for measuring platelet aggregation.[14][15] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Causality Behind Experimental Choices:
-
Anticoagulant: Blood is collected in sodium citrate, which chelates calcium and prevents coagulation, keeping platelets viable for testing.[16]
-
PRP Preparation: A slow centrifugation step is used to separate the lighter PRP from red and white blood cells without prematurely activating the platelets.[16]
-
Temperature Control: All steps are performed at 37°C to mimic physiological conditions, as platelet function is temperature-sensitive.[17]
-
Agonist: ADP is used as the agonist to specifically stimulate the P2Y12 pathway targeted by thienopyridines.[18]
Step-by-Step Flow Cytometry Protocol:
-
Sample Collection: Collect whole blood into a 3.2% sodium citrate tube.
-
Antibody Staining: In a test tube, add specific fluorochrome-conjugated antibodies against a platelet identification marker (e.g., CD41) and activation markers (e.g., CD62P, PAC-1) to a small volume of whole blood. [19][20]3. Activation: For the stimulated sample, add ADP to induce platelet activation. An unstimulated sample serves as a negative control.
-
Incubation: Incubate the samples at room temperature, protected from light, to allow antibody binding. [19]5. Fixation: (Optional) Add a fixative like paraformaldehyde to stop the reaction and preserve the cells for later analysis. [21]6. Acquisition: Analyze the sample on a flow cytometer. A specific gate is set on the platelet population based on their forward and side scatter characteristics and/or positive staining for a pan-platelet marker like CD41. [19]7. Analysis: The percentage of platelets expressing the activation marker and/or the mean fluorescence intensity is quantified and compared between the control and drug-treated samples. [22]
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay designed specifically to measure P2Y12 receptor blockade. [23][24]It is a whole-blood assay that is rapid and easy to perform.
Principle of Operation: The assay cartridge contains fibrinogen-coated microbeads and ADP. [23]When whole blood is added, the ADP activates platelets, causing them to express the GPIIb/IIIa receptor, which then binds to the fibrinogen-coated beads, leading to aggregation. [24]The instrument measures the change in light transmission due to this aggregation and reports the result in P2Y12 Reaction Units (PRU). [23][24]A higher PRU value indicates less P2Y12 inhibition and higher platelet reactivity. The assay also contains prostaglandin E1 (PGE1) to reduce the contribution from the P2Y1 receptor, making the test more specific for the P2Y12 pathway. [23] Step-by-Step VerifyNow Protocol:
-
Sample Collection: Collect whole blood into a 3.2% sodium citrate vacuum tube. [23]2. Assay Initiation: Insert the VerifyNow P2Y12 assay cartridge into the instrument. [25]3. Sample Loading: Invert the blood collection tube and insert it into the cartridge holder. The instrument automatically draws the required sample volume. [25]4. Analysis: The instrument automatically mixes the blood with the reagents and measures the rate of aggregation.
-
Results: The result is displayed in PRU within minutes. [25]
Conclusion and Future Directions
The development of new thienopyridine derivatives and other direct-acting P2Y12 inhibitors like prasugrel and ticagrelor has provided clinicians and researchers with more potent and reliable options for antiplatelet therapy compared to clopidogrel. [10][26]Preclinical studies demonstrate that newer agents are approximately 10-fold more potent than clopidogrel at inhibiting platelet aggregation. [5]This enhanced and more consistent platelet inhibition translates to improved clinical outcomes, particularly in high-risk patients, though often at the cost of an increased bleeding risk. [13] The choice of experimental assay is critical for accurately characterizing the antiplatelet effects of these compounds. While LTA remains a valuable tool, flow cytometry offers detailed mechanistic insights at the single-cell level, and point-of-care tests like VerifyNow provide rapid assessments of P2Y12 receptor blockade. A multi-assay approach provides the most comprehensive understanding of a compound's antiplatelet profile. The ongoing development of novel antiplatelet agents continues to refine the balance between thrombotic prevention and bleeding risk, aiming for more personalized and effective therapies.
References
-
Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
Acute coronary syndrome – Overview of Information and Clinical Research. Clinicaltrials.eu. [Link]
-
Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia. PubMed Central. [Link]
-
Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed Central. [Link]
-
Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. PubMed. [Link]
-
Novel Oral P2Y12 Inhibitor Prasugrel vs. Clopidogrel in Patients with Acute Coronary Syndrome: Evidence Based on 6 Studies. PubMed Central. [Link]
-
Antiplatelet effects of ticagrelor versus clopidogrel after coronary artery bypass graft surgery: A single-center randomized controlled trial. PubMed. [Link]
-
Cangrelor versus clopidogrel in percutaneous coronary intervention: a systematic review and meta-analysis. EuroIntervention. [Link]
-
VerifyNow P2Y12 and VerifyNow PRU Test. Practical-Haemostasis.com. [Link]
-
Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. PubMed Central. [Link]
-
Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy. PubMed. [Link]
-
187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. BMJ Heart. [Link]
-
Prasugrel Compared With High Loading- and Maintenance-Dose Clopidogrel in Patients With Planned Percutaneous Coronary Intervention. American Heart Association Journals. [Link]
-
(PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. ResearchGate. [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. [Link]
-
User Manual. [Link]
-
Clopidogrel Compared with Other Antiplatelet Agents for Secondary Prevention of Vascular Events in Adults Undergoing Percutaneou. Canada's Drug Agency. [Link]
-
Platelet Activation. Platelet Services. [Link]
-
Antiplatelet drug mechanisms of action. The thienopyridines clopidogrel... ResearchGate. [Link]
-
Cangrelor versus clopidogrel in percutaneous coronary intervention: a systematic review and meta-analysis. NCBI. [Link]
-
Ticagrelor Is Superior to Clopidogrel in Inhibiting Platelet Reactivity in Patients With Minor Stroke or TIA. Frontiers. [Link]
-
Clopidogrel Outperforms Aspirin Monotherapy Following PCI. American College of Cardiology. [Link]
-
Performance and usefulness of platelet aggregation testing. Taylor & Francis Online. [Link]
-
Clopidogrel vs Prasugrel Comparison. Drugs.com. [Link]
-
4 - REVIEW MEMORANDUM. FDA. [Link]
-
Abstract 13354: Pharmacodynamic Effects of Cangrelor and Clopidogrel: The Platelet Function Substudy from the Cangrelor Versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition in Patients Undergoing Percutaneous Coronary Intervention (CHAMPION-PCI) Trial. [Link]
-
Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Taylor & Francis. [Link]
-
Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy. PubMed. [Link]
-
Platelet functional testing via high-throughput microtiter plate-based assays. PubMed Central. [Link]
-
Clopidogrel Compared with Other Antiplatelet Agents for Secondary Prevention of Vascular Events in Adults Undergoing Percutaneous Coronary Intervention: Clinical and Cost-Effectiveness Analyses. NIH. [Link]
-
Randomized Comparison of Prasugrel (CS-747, LY640315), a Novel Thienopyridine P2Y12 Antagonist, With Clopidogrel in Percutaneous Coronary Intervention. American Heart Association Journals. [Link]
-
Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. [Link]
-
VerifyNow Aspirin Test Procedure. [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]
-
Defining light transmission aggregometry cutoff values for clopidogrel and aspirin resistance in flow diversion treatment of intracranial aneurysms. PubMed. [Link]
-
A to Z of CV Pharmacotherapy | Clopidogrel or Ticagrelor: Why, When, for Whom? [Link]
-
Full article: Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Taylor & Francis Online. [Link]
-
P2Y12 Inhibitors vs Clopidogrel in Acute MI With Cardiac Arrest or Cardiogenic Shock. [Link]
-
(PDF) Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers. ResearchGate. [Link]
-
VerifyNow Platelet Inhibition. UW Medicine Laboratory Test Guide. [Link]
-
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PubMed Central. [Link]
-
Cangrelor increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects. NIH. [Link]
Sources
- 1. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Ticagrelor Is Superior to Clopidogrel in Inhibiting Platelet Reactivity in Patients With Minor Stroke or TIA [frontiersin.org]
- 10. Antiplatelet effects of ticagrelor versus clopidogrel after coronary artery bypass graft surgery: A single-center randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Oral P2Y12 Inhibitor Prasugrel vs. Clopidogrel in Patients with Acute Coronary Syndrome: Evidence Based on 6 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Platelets in Whole Blood Using the Attune NxT Flow Cytometer | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Platelet Activation [bdbiosciences.com]
- 22. heart.bmj.com [heart.bmj.com]
- 23. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. bchcicu.org [bchcicu.org]
- 26. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Meta-Analysis of Thienopyridine Antiplatelet Agents in Clinical Trials
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and safety of thienopyridine antiplatelet agents is paramount in the pursuit of improved cardiovascular therapies. This guide provides an in-depth comparison of these agents, grounded in the robust methodology of meta-analysis of clinical trials. We will delve into the nuances of conducting such an analysis, ensuring scientific integrity and providing actionable insights.
The Clinical Landscape of Thienopyridine Antiplatelet Therapy
Thienopyridines are a class of oral antiplatelet agents that play a critical role in the management of atherosclerotic cardiovascular disease.[1] By irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets, these drugs disrupt a key pathway in platelet activation and aggregation for the lifespan of the platelet, which is about 7-10 days.[1][2] This mechanism is fundamental in preventing thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). The primary agents in this class include the first-generation ticlopidine, the widely-used second-generation clopidogrel, and the newer, more potent third-generation prasugrel.[1][3][4] Ticagrelor, while not a thienopyridine, is a direct-acting P2Y12 inhibitor often compared alongside these agents in clinical trials and meta-analyses.[5]
The evolution of thienopyridines has been driven by the need for more consistent and potent platelet inhibition to reduce the risk of major adverse cardiovascular events (MACE), a composite endpoint typically including cardiovascular death, myocardial infarction (MI), and stroke. However, this increased efficacy often comes at the cost of a higher risk of bleeding. Therefore, a critical evaluation of the benefit-risk profile of each agent is essential.
Comparative Efficacy and Safety: A Meta-Analytic Perspective
Meta-analyses, which statistically combine the results of multiple independent studies, provide the highest level of evidence for clinical decision-making.[6][7] Numerous meta-analyses have compared the efficacy and safety of different thienopyridine agents.
Key Efficacy Endpoints:
-
Major Adverse Cardiovascular Events (MACE): Network meta-analyses have shown that both prasugrel and ticagrelor are superior to clopidogrel in reducing MACE.[8] One meta-analysis found that prasugrel reduced MACE endpoints by a median of 13% and ticagrelor by 5% compared to clopidogrel.[9]
-
Myocardial Infarction (MI): Prasugrel has demonstrated a significant reduction in the rate of MI compared to clopidogrel.[8][10] Some analyses suggest ticagrelor may not offer the same level of MI risk reduction as prasugrel when compared to clopidogrel.[10]
-
Stroke: The impact on stroke varies, with some studies showing a benefit for newer agents over clopidogrel as part of the composite MACE endpoint.[11]
-
Stent Thrombosis: Both prasugrel and ticagrelor have been shown to significantly reduce the risk of stent thrombosis compared to clopidogrel.[10]
Key Safety Endpoint:
-
Major Bleeding: A primary concern with more potent antiplatelet agents is the increased risk of major bleeding. While some meta-analyses have found no significant difference in major bleeding between the three agents, others suggest an increased risk with prasugrel and ticagrelor compared to clopidogrel.[8][11][12] However, a patient-level meta-analysis found that both ticagrelor and clopidogrel monotherapy after a short course of dual antiplatelet therapy (DAPT) were associated with a lower risk of major bleeding compared to continued DAPT.[13] Ticagrelor has also been associated with a higher risk of intracranial hemorrhage in patients with a prior history of ischemic stroke.[14]
Quantitative Data Summary:
| Agent | Comparator | Efficacy Outcome (MACE) | Safety Outcome (Major Bleeding) |
| Prasugrel | Clopidogrel | Superior in reducing MACE and MI.[8][10] | Some studies show an increased risk of major bleeding.[3][12] |
| Ticagrelor | Clopidogrel | Superior in reducing MACE and all-cause death.[8] | Some studies show no significant difference, while others suggest an increased risk.[8][11] |
| Prasugrel | Ticagrelor | Some evidence suggests superiority in reducing ischemic events.[15] | No significant difference in major bleeding reported in some studies.[15] |
The Science Behind the Differences: Mechanism of Action
The variations in clinical outcomes among thienopyridines can be attributed to their distinct pharmacological properties. All thienopyridines are prodrugs that require hepatic metabolism by cytochrome P450 (CYP) enzymes to be converted into their active metabolites.[1][16]
Mechanism of action of thienopyridine antiplatelet agents.
-
Clopidogrel: Its conversion to the active metabolite is a two-step process that is highly dependent on CYP2C19. Genetic variations in this enzyme can lead to a variable antiplatelet response, with "poor metabolizers" having a higher risk of treatment failure.[17]
-
Prasugrel: It undergoes a more efficient and less CYP2C19-dependent activation, resulting in a more potent and consistent inhibition of platelet aggregation.[3] This explains its superior efficacy but also its higher bleeding risk.
-
Ticlopidine: As a first-generation agent, its use is limited due to a less favorable side-effect profile, including a risk of neutropenia.[4]
Experimental Protocol: Conducting a Meta-Analysis of Thienopyridine Trials
A robust meta-analysis requires a meticulously planned and executed protocol to ensure the validity and reliability of its findings. The Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) statement provides a comprehensive framework for this process.[18][19][20][21]
Step-by-Step Methodology:
-
Formulate the Research Question: Clearly define the population (e.g., patients with ACS), interventions (e.g., clopidogrel, prasugrel, ticagrelor), comparators, outcomes (e.g., MACE, major bleeding), and study designs (e.g., randomized controlled trials) to be included (PICOS framework).
-
Develop a Search Strategy: Conduct a comprehensive search of multiple electronic databases (e.g., MEDLINE, Embase, Cochrane Central Register of Controlled Trials) using a predefined search strategy with relevant keywords and MeSH terms.
-
Study Selection: Screen the retrieved articles for eligibility based on the predefined inclusion and exclusion criteria. This is typically done in two stages: title and abstract screening, followed by a full-text review.
-
Data Extraction: Systematically extract relevant data from the included studies using a standardized data extraction form. This includes study characteristics, patient demographics, intervention details, and outcome data.
-
Risk of Bias Assessment: Critically appraise the quality of the included studies to assess the risk of bias.[22][23] The Cochrane Risk of Bias tool is a widely used instrument for randomized controlled trials.[24][25][26][27]
-
Statistical Analysis:
-
Choose a Statistical Model: Decide between a fixed-effect or random-effects model. A random-effects model is generally preferred as it accounts for heterogeneity between studies.
-
Measure of Effect: For dichotomous outcomes (e.g., MACE, bleeding), common effect measures include odds ratios (OR) or risk ratios (RR) with 95% confidence intervals (CI). For time-to-event data, hazard ratios (HR) are used.[10]
-
Heterogeneity Assessment: Quantify the degree of heterogeneity between studies using statistical tests such as the I² statistic.
-
Data Synthesis: Pool the effect estimates from the individual studies to obtain an overall summary effect. For comparing multiple treatments, a network meta-analysis can be performed.[10]
-
-
Interpret and Report the Findings: Summarize the results in a clear and concise manner, including a discussion of the strengths and limitations of the meta-analysis.
PRISMA flow diagram for study selection in a meta-analysis.
Conclusion: Guiding Future Research and Clinical Practice
Meta-analyses of clinical trials have unequivocally demonstrated that the newer P2Y12 inhibitors, prasugrel and ticagrelor, offer superior ischemic protection compared to clopidogrel in patients with ACS.[8][11] However, this comes with a nuanced bleeding risk that requires careful patient selection. Prasugrel, with its potent and consistent antiplatelet effect, appears to be a highly effective option, particularly in high-risk patients.[3][8] Ticagrelor also provides significant benefits, including a reduction in all-cause mortality.[8]
The choice of thienopyridine should be individualized based on a patient's ischemic and bleeding risks. For drug development professionals, these meta-analyses highlight the ongoing need for novel antiplatelet agents that can further improve the benefit-risk profile, either by enhancing efficacy without increasing bleeding or by providing comparable efficacy with a superior safety profile. Future research should continue to explore personalized antiplatelet strategies, potentially guided by genetic testing or platelet function assays, to optimize outcomes for individual patients.
References
-
Valgimigli, M., et al. (2020). Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome: A Network Meta-Analysis of 52,816 Patients From 12 Randomized Trials. Circulation. [Link]
-
Huang, H. Y., et al. (2023). Ticagrelor vs Clopidogrel in Acute MI and Ischemic Stroke. Mayo Clinic Proceedings. [Link]
-
Capodanno, D., et al. (2013). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. [Link]
-
Schüpke, S., et al. (2019). Prasugrel in patients with acute coronary syndrome and a planned invasive strategy. New England Journal of Medicine. [Link]
-
Capodanno, D., et al. (2011). Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. PMC. [Link]
-
Wonngsalap, Y., et al. (2021). Efficacy and Safety of Low-Dose Prasugrel Versus Clopidogrel in Patients With Acute Coronary Syndrome or Patients Undergoing Percutaneous Coronary Intervention: A Systematic Review and Meta-analysis. Research Square. [Link]
-
Patti, G., et al. (2020). Meta-Analysis Comparing P2Y12 Inhibitors in Acute Coronary Syndrome. PubMed. [Link]
-
Qureshi, A. (2023). Antiplatelet agents in patients with TIA and minor stroke: the shift from clopidogrel to ticagrelor. VJNeurology. [Link]
-
Cai, J., et al. (2018). Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta-analysis. NIH. [Link]
-
Page, M. J., et al. (2021). The PRISMA 2020 statement: an updated guideline for reporting systematic reviews. The BMJ. [Link]
-
Heidenreich, P. A., et al. (2025). 2025 ACC/AHA/ACEP/NAEMSP/SCAI Guideline for the Management of Patients With Acute Coronary Syndromes. American College of Cardiology. [Link]
-
Hill, B., & Geraci, S. A. (2010). Thienopyridine antiplatelet agents: focus on prasugrel. PubMed. [Link]
-
Kelley, G. A., & Kelley, K. S. (2013). Statistical models for meta-analysis: A brief tutorial. PMC. [Link]
-
Bouman, H. J., et al. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]
-
Higgins, J. P. T., et al. (Eds.). (2024). Cochrane Handbook for Systematic Reviews of Interventions. Cochrane. [Link]
-
Sterne, J. A. C., et al. (2019). Chapter 13: Assessing risk of bias due to missing evidence in a meta-analysis. In Cochrane Handbook for Systematic Reviews of Interventions. Cochrane. [Link]
-
Martin, M., et al. (2023). The efficacy and safety of the prasugrel, ticagrelor, and clopidogrel dual antiplatelet therapies following an acute coronary syndrome: A systematic review and Bayesian network meta-analysis. medRxiv. [Link]
-
Kristensen, S. L. (2018). Statistical methods for meta-analysis. Copenhagen Trial Unit. [Link]
-
PRISMA. (n.d.). PRISMA Statement. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. [Link]
-
Gurbel, P. A., & Tantry, U. S. (2009). Bedside Evaluation of Thienopyridine Antiplatelet Therapy. Circulation. [Link]
-
Cochrane. (n.d.). Cochrane Handbook for Systematic Reviews of Interventions. [Link]
-
Singh, S., et al. (2025). Various biases in systematic review and meta-analysis and their assessment. PMC. [Link]
-
EQUATOR Network. (n.d.). PRISMA 2020 statement: an updated guideline for reporting systematic reviews. [Link]
-
Dangi, A. S., et al. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
NHMRC. (2019). Assessing risk of bias. [Link]
-
Higgins, J. P. T., & Green, S. (Eds.). (2008). Cochrane handbook for systematic reviews of interventions. John Wiley & Sons. [Link]
-
Valgimigli, M., et al. (2024). Ticagrelor or Clopidogrel Monotherapy vs Dual Antiplatelet Therapy After Percutaneous Coronary Intervention: A Systematic Review and Patient-Level Meta-Analysis. PubMed. [Link]
-
Hankey, G. J., & Sudlow, C. L. M. (2003). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed Central. [Link]
-
NEJM Evidence. (2024, July 1). How Meta-Analysis Works [Video]. YouTube. [Link]
-
Higgins, J. P. T., et al. (Eds.). (2019). Cochrane Handbook for Systematic Reviews of Interventions (2nd ed.). John Wiley & Sons. [Link]
-
Turner, R. M., et al. (2015). Adjusting trial results for biases in meta-analysis: combining data-based evidence on bias with detailed trial assessment. NIH. [Link]
-
Page, M. J., et al. (2021). The PRISMA 2020 statement: an updated guideline for reporting systematic reviews. PubMed. [Link]
-
Phastar. (2019, August 19). Understanding Meta-analysis in Clinical Trials: Methods & Benefits. [Link]
-
Asif, M. (2019). Mechanism of action of thienopyridine drugs. ResearchGate. [Link]
-
PRISMA. (n.d.). PRISMA Checklist. [Link]
-
Crippa, A. (2020, September 16). Statistical Methods for Meta-Analysis. Karolinska Institutet. [Link]
-
Higgins, J. P. T., et al. (Eds.). (2019). Cochrane handbook for systematic reviews of interventions. Johns Hopkins University. [Link]
Sources
- 1. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Thienopyridine antiplatelet agents: focus on prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. vjneurology.com [vjneurology.com]
- 6. ctu.dk [ctu.dk]
- 7. phastar.com [phastar.com]
- 8. Meta-Analysis Comparing P2Y12 Inhibitors in Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ticagrelor or Clopidogrel Monotherapy vs Dual Antiplatelet Therapy After Percutaneous Coronary Intervention: A Systematic Review and Patient-Level Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. PRISMA statement [prisma-statement.org]
- 19. bmj.com [bmj.com]
- 20. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. legacyfileshare.elsevier.com [legacyfileshare.elsevier.com]
- 22. Chapter 13: Assessing risk of bias due to missing evidence in a meta-analysis | Cochrane [cochrane.org]
- 23. Adjusting trial results for biases in meta‐analysis: combining data‐based evidence on bias with detailed trial assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cochrane Handbook for Systematic Reviews of Interventions | Cochrane [cochrane.org]
- 25. Cochrane Handbook for Systematic Reviews of Interventions (current version) | Cochrane [cochrane.org]
- 26. radioterapiaitalia.it [radioterapiaitalia.it]
- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
